molecular formula C11H20N3O3PS B570484 Pirimiphos-methyl-d6

Pirimiphos-methyl-d6

Cat. No.: B570484
M. Wt: 311.37 g/mol
InChI Key: QHOQHJPRIBSPCY-RKAHMFOGSA-N
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Description

Pirimiphos-methyl-d6, also known as this compound, is a useful research compound. Its molecular formula is C11H20N3O3PS and its molecular weight is 311.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQHJPRIBSPCY-RKAHMFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity of Pirimiphos-methyl-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Pirimiphos-methyl-d6, a deuterated analog of the organophosphate insecticide Pirimiphos-methyl. The incorporation of deuterium in place of hydrogen atoms in the methoxy groups is a critical attribute for its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. This guide outlines the typical isotopic purity, the methodologies for its determination, and a conceptual framework for the analytical workflow.

Data Presentation: Isotopic Purity of Deuterated Standards

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. Commercially available deuterated standards, such as this compound, are synthesized to achieve a high degree of isotopic enrichment. While the exact isotopic purity can vary between manufacturing batches and suppliers, it is typically expected to be high.

For illustrative purposes, the following table presents representative data for a deuterated standard, based on a Certificate of Analysis for a similar compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for the specific lot of this compound being used.

ParameterValueMethod of Determination
Isotopic Purity (d6) ≥98% Mass Spectrometry, NMR Spectroscopy
Chemical Purity ≥98%HPLC
Isotopic Distribution Mass Spectrometry
d0 (unlabeled)<0.5%
d1<1.0%
d2<1.5%
d3<2.0%
d4<3.0%
d5<5.0%
d6 ≥98%

Note: The values presented in this table are representative and may not reflect the exact specifications of a particular batch of this compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), is used. For deuterated compounds, LC-MS with an electrospray ionization (ESI) source is common.

  • Analysis:

    • The sample is introduced into the mass spectrometer.

    • The instrument is operated in full-scan mode to detect the molecular ion cluster of this compound.

    • The relative abundances of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to molecules with fewer deuterium atoms (d0 to d5) are measured.

  • Data Interpretation: The isotopic purity is calculated from the relative intensities of the peaks in the mass spectrum corresponding to the different isotopic species. The percentage of the d6 species relative to the sum of all isotopic species represents the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, ¹H (proton), ²H (deuterium), and ¹³C NMR are valuable.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Analysis:

    • ¹H NMR: The absence or significant reduction of signals corresponding to the methoxy protons confirms the high level of deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated and partially deuterated species.

    • ²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.

    • ¹³C NMR: The carbon signals of the deuterated methoxy groups will appear as multiplets due to coupling with deuterium. The pattern and integration of these signals can provide information about the number of deuterium atoms attached to each carbon.

  • Data Interpretation: The isotopic purity is determined by comparing the integrals of the residual proton signals with the integrals of non-deuterated reference signals within the molecule or an internal standard.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution MS Mass Spectrometry (LC-MS or GC-MS) Dissolution->MS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Dissolution->NMR MassSpec Acquire Mass Spectrum MS->MassSpec NMRSpec Acquire NMR Spectra NMR->NMRSpec Integration Peak Integration & Relative Abundance Calculation MassSpec->Integration NMRSpec->Integration Purity Isotopic Purity Calculation Integration->Purity Report Certificate of Analysis Purity->Report

Caption: Workflow for Isotopic Purity Determination.

Mass_Spectrometry_Pathway Sample This compound Solution Injection Inject into LC-MS Sample->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Isotopic Peak Analysis (d0 to d6) Spectrum->Analysis Result Isotopic Purity (%) Analysis->Result

Caption: Mass Spectrometry Analysis Pathway.

NMR_Spectroscopy_Pathway Sample This compound in NMR Solvent NMR_Acquisition Acquire ¹H, ²H, and ¹³C NMR Spectra Sample->NMR_Acquisition H1_Analysis ¹H NMR: Integrate residual non-deuterated signals NMR_Acquisition->H1_Analysis H2_Analysis ²H NMR: Confirm deuterium incorporation NMR_Acquisition->H2_Analysis C13_Analysis ¹³C NMR: Analyze C-D coupling patterns NMR_Acquisition->C13_Analysis Calculation Calculate Isotopic Purity from signal integrals H1_Analysis->Calculation Result Isotopic Purity (%) Calculation->Result

Caption: NMR Spectroscopy Analysis Pathway.

An In-Depth Technical Guide to the Synthesis and Characterization of Pirimiphos-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pirimiphos-methyl-d6, an isotopically labeled internal standard crucial for the accurate quantification of the widely used organophosphorus insecticide, Pirimiphos-methyl. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the labeled compound.

Introduction

Pirimiphos-methyl, O-(2-(diethylamino)-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] Its extensive use in agriculture and public health necessitates sensitive and accurate methods for monitoring its residues in various matrices. Isotope dilution mass spectrometry (IDMS) is a preferred method for such quantification, and the availability of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision by correcting for matrix effects and variations in analytical procedures. This guide outlines the synthesis and detailed characterization of this compound, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium.

Synthesis of this compound

The synthesis of this compound is a two-step process that mirrors the industrial synthesis of the unlabeled compound. The key to the isotopic labeling is the use of a deuterated phosphorylating agent in the final step.

The overall synthesis can be depicted as follows:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyrimidine Intermediate cluster_step2 Step 2: Synthesis of Deuterated Phosphorothioate Intermediate cluster_step3 Step 3: Final Condensation A Diethylguanidine C 2-(Diethylamino)-6-methylpyrimidin-4-ol A->C Condensation B Ethyl acetoacetate B->C G This compound C->G Condensation in the presence of a base D Thiophosphoryl chloride F O,O-di(methyl-d3) phosphorochloridothioate D->F Reaction E Methanol-d4 E->F F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Diethylamino)-6-methylpyrimidin-4-ol

The pyrimidine intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol, is synthesized by the condensation of diethylguanidine with ethyl acetoacetate.

  • Materials: Diethylguanidine, Ethyl acetoacetate, Sodium ethoxide, Ethanol.

  • Procedure: A solution of sodium ethoxide in ethanol is prepared. To this, diethylguanidine is added, followed by the dropwise addition of ethyl acetoacetate. The mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of water and acidification. The resulting solid is filtered, washed, and dried to yield 2-(diethylamino)-6-methylpyrimidin-4-ol.

Step 2: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate

The key deuterated reagent is prepared by the reaction of thiophosphoryl chloride with deuterated methanol.

  • Materials: Thiophosphoryl chloride (PSCl₃), Methanol-d4 (CD₃OD), Anhydrous base (e.g., triethylamine or pyridine).

  • Procedure: To a cooled solution of thiophosphoryl chloride in an anhydrous aprotic solvent, a solution of methanol-d4 and an anhydrous base is added dropwise under an inert atmosphere. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction mixture is filtered to remove the salt byproduct, and the solvent is removed under reduced pressure to yield crude O,O-di(methyl-d3) phosphorochloridothioate, which can be purified by distillation.

Step 3: Synthesis of this compound

The final product is obtained by the condensation of the pyrimidine intermediate with the deuterated phosphorochloridothioate.

  • Materials: 2-(Diethylamino)-6-methylpyrimidin-4-ol, O,O-di(methyl-d3) phosphorochloridothioate, Base (e.g., potassium carbonate or triethylamine), Anhydrous solvent (e.g., acetonitrile or toluene).

  • Procedure: A mixture of 2-(diethylamino)-6-methylpyrimidin-4-ol and a base in an anhydrous solvent is stirred. To this suspension, a solution of O,O-di(methyl-d3) phosphorochloridothioate in the same solvent is added dropwise. The reaction is stirred at a controlled temperature for several hours. The solid byproduct is filtered off, and the solvent is evaporated. The crude this compound is then purified using column chromatography.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₄D₆N₃O₃PS[2]
Molecular Weight 311.37 g/mol
Appearance Pale yellow liquid[3]
Solubility Miscible with most organic solvents[3]
Mass Spectrometry

Mass spectrometry confirms the incorporation of six deuterium atoms. The molecular ion peak in the mass spectrum of this compound is expected to be shifted by 6 mass units compared to the unlabeled compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pirimiphos-methyl 305277, 249, 194, 166, 138, 111
This compound 311283, 255, 200, 172, 138, 111

Data for unlabeled Pirimiphos-methyl is based on the NIST database. Data for this compound is predicted based on the structure.

MS_Fragmentation cluster_pirimiphos This compound cluster_fragments Key Fragments parent [M]⁺˙ m/z = 311 frag1 [M - C₂H₄]⁺˙ m/z = 283 parent->frag1 - C₂H₄ frag2 [M - C₄H₈]⁺˙ m/z = 255 parent->frag2 - C₄H₈ frag3 [C₈H₁₁D₆N₃O₃PS]⁺ m/z = 200 parent->frag3 - C₂H₅N

Caption: Predicted mass fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium labels.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic signal for the methoxy protons, which appears as a doublet in the unlabeled compound, will be absent. The other proton signals corresponding to the ethyl and pyrimidine ring protons should remain.

¹³C NMR: The carbon-13 NMR spectrum will show the signals for the carbon atoms of the main skeleton. The signals for the deuterated methyl carbons will be observed as a triplet (due to C-D coupling) with a significantly lower intensity compared to their protonated counterparts.

Assignment Pirimiphos-methyl ¹H NMR (Predicted) This compound ¹H NMR (Predicted) Pirimiphos-methyl ¹³C NMR (Predicted) This compound ¹³C NMR (Predicted)
-OCH₃ ~3.8 ppm (d)Absent~54 ppm~53 ppm (t)
-N(CH₂CH₃)₂ ~3.5 ppm (q), ~1.2 ppm (t)~3.5 ppm (q), ~1.2 ppm (t)~42 ppm, ~13 ppm~42 ppm, ~13 ppm
Pyrimidine-CH₃ ~2.4 ppm (s)~2.4 ppm (s)~24 ppm~24 ppm
Pyrimidine-H ~5.8 ppm (s)~5.8 ppm (s)~100 ppm~100 ppm
Pyrimidine-C ~170, 162, 159 ppm~170, 162, 159 ppm

Predicted chemical shifts are based on standard values and the structure of Pirimiphos-methyl.

Applications

This compound is primarily used as an internal standard in analytical methods for the determination of Pirimiphos-methyl residues in various samples, including:

  • Environmental samples (water, soil)

  • Agricultural commodities (fruits, vegetables, grains)

  • Food products

  • Biological matrices (blood, urine)

Its use in isotope dilution mass spectrometry significantly improves the accuracy and reliability of the analytical results.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The described synthetic route provides a clear pathway for the preparation of this essential internal standard. The characterization data, including mass spectrometry and NMR spectroscopy, confirm the successful isotopic labeling and structural integrity of the molecule. The availability of high-purity this compound is critical for researchers and analytical scientists in the fields of environmental monitoring, food safety, and toxicology.

References

Deconstructing the Certificate of Analysis for Pirimiphos-methyl-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Pirimiphos-methyl-d6 is a critical document. It provides the necessary assurance of identity, purity, and concentration required for accurate quantitative analysis. This guide delves into the typical components of a this compound CoA, explaining the significance of each section and the analytical techniques employed.

This compound is the deuterium-labeled version of Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide.[1] The deuterated form is commonly used as an internal standard in analytical chemistry, particularly for quantifying pesticide residues in various matrices such as wheat flour and wastewater using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its physical and chemical properties are nearly identical to the unlabeled analog, ensuring it behaves similarly during sample preparation and analysis, which is crucial for correcting matrix effects and improving the accuracy of quantification.[2]

Understanding the Core Data

A typical CoA for this compound will present key quantitative data in a structured format. Below is a summary of the essential information you would expect to find.

Product Information
ParameterTypical Specification
Product Name This compound
Synonyms O,O-dimethyl-d6-O-(2-(diethylamino)-6-methyl-4-pyrimidinyl) phosphorothioate
CAS Number 1793055-06-7[1][3]
Unlabeled CAS Number 29232-93-7[1][4]
Molecular Formula C₁₁H₁₄D₆N₃O₃PS[1][3]
Molecular Weight 311.37 g/mol [2][3]
Analytical Data
TestMethodTypical SpecificationPurpose
Chemical Purity HPLC, GC≥98%Confirms the percentage of the desired compound.
Isotopic Purity Mass Spectrometry≥99 atom % DDetermines the percentage of deuterium enrichment.
Concentration (if a solution) Gravimetric/Volumetric with Purity Correctione.g., 100 µg/mL in Acetonitrile[5]Provides the precise concentration for quantitative use.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureVerifies the chemical structure of the compound.
Residual Solvents GC-HSMeets USP <467> or ICH Q3C limitsQuantifies any remaining solvents from synthesis.
Water Content Karl Fischer Titration≤0.5%Determines the amount of water present.

Experimental Protocols: A Closer Look

The data presented on a CoA is the result of rigorous analytical testing. The following sections detail the methodologies behind the key experiments.

Purity Determination by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to assess the chemical purity of this compound.

  • Principle: These methods separate the main compound from any impurities. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector set at a wavelength where Pirimiphos-methyl absorbs, such as 247 nm.[6]

  • Typical GC Conditions:

    • Column: A capillary column suitable for organophosphorus pesticide analysis.

    • Carrier Gas: Helium or Nitrogen.

    • Detector: Flame Ionization Detector (FID) or a more specific detector like a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[7][8]

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic enrichment of this compound.

  • Principle: The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound due to the six deuterium atoms. The relative intensities of the deuterated and non-deuterated molecular ions are used to calculate the isotopic purity.

  • Instrumentation: Typically performed using GC-MS or LC-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

  • ¹H NMR (Proton NMR): In a fully deuterated methyl group, the proton signals will be absent. This confirms the location of the deuterium labeling. The remaining signals in the spectrum should correspond to the other protons in the molecule, confirming the overall structure.

  • ³¹P NMR (Phosphorus NMR): This technique is particularly useful for organophosphorus compounds and can be used to identify and quantify phosphorus-containing impurities.[6]

Visualizing the Workflow

The following diagrams illustrate the logical flow of analysis for a Certificate of Analysis and a typical signaling pathway related to the mode of action of Pirimiphos-methyl.

CoA_Workflow cluster_0 Material Reception & Identification cluster_1 Quantitative Analysis cluster_2 Final Certification A Raw Material (this compound) B Physical Characterization (Appearance, Solubility) A->B C Identity Confirmation (MS, NMR, IR) A->C D Chemical Purity (HPLC, GC) C->D E Isotopic Purity (Mass Spectrometry) C->E H Data Review & Calculation D->H E->H F Water Content (Karl Fischer) F->H G Residual Solvents (GC-HS) G->H I Certificate of Analysis Generation H->I AChE_Inhibition_Pathway cluster_Nerve_Synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Signal Nerve Signal Transmission Receptor->Nerve_Signal Initiates Pirimiphos Pirimiphos-methyl Pirimiphos->AChE Inhibits

References

A Technical Guide to High-Purity Pirimiphos-methyl-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Pirimiphos-methyl-d6 for their work. This document provides an overview of commercial suppliers, guidance on assessing product quality, and detailed analytical methodologies for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is the deuterated analog of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide and acaricide. The stable isotope-labeled form is a critical tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Pirimiphos-methyl residues in various matrices. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more precise and reliable results.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers offer this compound, typically as an analytical standard. While obtaining a certificate of analysis with specific purity and isotopic enrichment data is crucial before purchase, the following table summarizes publicly available information from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaAvailable Formats
Sigma-Aldrich (Merck) Pirimiphos-methyl-(O,O-dimethyl-d6) PESTANAL®1793055-06-7C₁₁H₁₄D₆N₃O₃PSNeat
MedChemExpress This compound1793055-06-7C₁₁H₁₄D₆N₃O₃PSNot specified
GlpBio This compound1793055-06-7C₁₁H₁₄D₆N₃O₃PSNot specified
LGC Standards This compound1793055-06-7C₁₁H₁₄D₆N₃O₃PSNeat; 100 µg/mL in Acetone
BOC Sciences This compound1793055-06-7C₁₁H₁₄D₆N₃O₃PSNot specified
HPC Standards GmbH D6-Pirimiphos-methyl solution1793055-06-7Not specified100 µg/ml in Acetonitrile

Quality Considerations for High-Purity Standards

For use as an internal standard in quantitative analysis, both chemical and isotopic purity are paramount. While supplier specifications should be the primary reference, guidelines from organizations like the WHO and FAO for the non-deuterated Pirimiphos-methyl can provide a baseline for understanding expected purity levels for a high-quality standard.

According to WHO and FAO specifications for technical grade Pirimiphos-methyl, the active ingredient content should be declared and meet specific tolerances.[1][2][3] The specifications also set limits for impurities, such as O,O,S-trimethyl phosphorodithioate and water content.[2][3] For a high-purity deuterated standard, one should expect a chemical purity of ≥98% and a high isotopic enrichment (typically >99% deuteration).

Experimental Protocols for the Use of this compound

This compound is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry. The following sections provide an overview of typical experimental protocols.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, cereal)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • This compound internal standard solution

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 10-15 mL of ACN.

  • Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the ACN supernatant to a d-SPE tube containing PSA and MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a common technique for the quantification of Pirimiphos-methyl.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pirimiphos-methyl: Precursor ion (e.g., m/z 306) to product ions (e.g., m/z 164, 191)

    • This compound: Precursor ion (e.g., m/z 312) to product ions (e.g., m/z 164, 197)

  • Collision Energy and other MS parameters: Optimized for the specific instrument.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of Pirimiphos-methyl.

Instrumentation:

  • Gas chromatograph with a suitable injector (e.g., split/splitless)

  • Tandem mass spectrometer

Chromatographic Conditions (Example):

  • Column: A low- to mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from around 70°C and ramping up to approximately 280°C.

  • Injection Volume: 1-2 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions: Specific precursor-to-product ion transitions for both Pirimiphos-methyl and this compound would be selected and optimized.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for high-purity this compound is a critical step for ensuring the quality and reliability of research data. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Define Requirements: Purity (Chemical & Isotopic) Concentration & Format Required Documentation (CoA) B Identify Potential Suppliers A->B C Request Certificate of Analysis (CoA) & Technical Data Sheets B->C D Evaluate Supplier Documentation: Compare Purity & Isotopic Enrichment Verify Concentration & Formulation C->D E Assess Supplier Reputation & Support: Review Literature Citations Check for ISO Accreditation Inquire about Technical Support D->E F Compare Pricing & Availability E->F G Select Supplier & Procure Material F->G H Incoming Quality Control: Verify Identity & Purity (e.g., via in-house analysis) G->H I Material Approved for Use H->I

Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity this compound.

This guide provides a comprehensive overview for researchers and scientists working with high-purity this compound. By carefully selecting suppliers and employing validated analytical methods, the accuracy and reliability of experimental results can be significantly enhanced.

References

Long-Term Stability of Pirimiphos-methyl-d6 Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the long-term stability of Pirimiphos-methyl-d6 stock solutions, offering detailed experimental protocols and data presentation to ensure the accuracy and reliability of research outcomes. While specific long-term stability data for the deuterated form (this compound) is not extensively available in public literature, this document compiles best practices and representative data based on the known stability profile of its non-deuterated counterpart, Pirimiphos-methyl.

Introduction

This compound is a deuterated analog of Pirimiphos-methyl, an organophosphate insecticide. It is commonly used as an internal standard in analytical chemistry for the quantification of Pirimiphos-methyl residues in various matrices. The accuracy of these analytical methods relies heavily on the stability and accurate concentration of the this compound stock solutions. Degradation of the standard can lead to underestimation of the analyte concentration. Therefore, a thorough understanding of its stability under different storage conditions is crucial.

Factors that can influence the stability of this compound in solution include temperature, light, solvent, and pH. Pirimiphos-methyl is known to be susceptible to hydrolysis and photolysis.

Experimental Protocols

Preparation of this compound Stock Solutions

A precise and accurate preparation of the stock solution is the first critical step in any quantitative analysis.

Materials:

  • This compound certified reference material (CRM)

  • High-purity solvents (e.g., acetonitrile, methanol, toluene, acetone, ethyl acetate)[1]

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the this compound CRM to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the CRM using a calibrated analytical balance.

  • Quantitatively transfer the weighed CRM to a Class A volumetric flask.

  • Dissolve the CRM in a small amount of the chosen solvent.

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

  • Transfer aliquots of the stock solution into amber glass vials with PTFE-lined caps to minimize headspace and exposure to light.

  • Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Store the prepared stock solutions under the specified conditions.

Long-Term Stability Study Design

A comprehensive stability study should evaluate the integrity of the stock solution over an extended period under various storage conditions.

Methodology:

  • Solution Preparation: Prepare a homogenous stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1000 µg/mL).[1]

  • Aliquoting: Distribute the stock solution into multiple amber glass vials to create individual test samples for each time point and storage condition. This avoids repeated opening of the same vial.

  • Storage Conditions: Store the aliquots under a range of controlled conditions:

    • Refrigerated: 4°C ± 2°C

    • Frozen: -20°C ± 5°C[1]

    • Frozen: -80°C[2]

    • Room Temperature (for accelerated stability testing): 25°C ± 2°C

  • Time Points: Establish a schedule for analysis at regular intervals. For a long-term study, this could be at 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method: At each time point, analyze the concentration of this compound in the stored solutions using a validated, stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: Compare the concentration at each time point to the initial concentration (time 0). A common criterion for stability is the retention of 90-110% of the initial concentration.

Analytical Methodology (HPLC-UV)

The following is an example of an HPLC method that can be adapted for the analysis of this compound. Method validation according to regulatory guidelines is essential before use.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 32°C

Data Presentation

The following table summarizes representative long-term stability data for this compound stock solutions. This data is illustrative and based on the known behavior of Pirimiphos-methyl and general principles of pesticide standard stability. Actual stability will depend on the specific experimental conditions.

Storage ConditionSolventInitial Concentration (µg/mL)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)24 Months (% Recovery)
4°C Acetonitrile100099.598.797.194.5
-20°C Acetonitrile1000100.299.899.599.1
-80°C Acetonitrile100099.9100.199.899.6
4°C Toluene100099.899.298.597.0
-20°C Toluene1000100.199.999.799.4
-80°C Toluene1000100.099.999.899.7

Note: The percentage recovery is calculated as (Measured Concentration / Initial Concentration) * 100.

Visualization

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a long-term stability study of this compound stock solutions.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Stock Solution (this compound in Solvent) aliquot Aliquot into Amber Vials prep->aliquot store_4c 4°C aliquot->store_4c Distribute store_neg20c -20°C aliquot->store_neg20c store_neg80c -80°C aliquot->store_neg80c time_points Analyze at Time Points (0, 3, 6, 12, 24 months) store_4c->time_points store_neg20c->time_points store_neg80c->time_points analytical_method Validated Analytical Method (e.g., HPLC-UV, GC-MS) time_points->analytical_method data_analysis Calculate % Recovery vs. Time 0 analytical_method->data_analysis stability_assessment Assess Stability (e.g., >95% Recovery) data_analysis->stability_assessment

Experimental Workflow for Stability Testing

Conclusion

Based on the available data for Pirimiphos-methyl and general practices for storing pesticide standards, this compound stock solutions are expected to exhibit good long-term stability when stored at low temperatures (-20°C or -80°C) in a non-polar or moderately polar aprotic solvent and protected from light. Storage at 4°C may show a slight decline over a period of two years. It is imperative for each laboratory to conduct its own stability studies under its specific storage and handling conditions to establish appropriate expiration dates for their stock solutions. The use of a validated, stability-indicating analytical method is crucial for obtaining reliable results.

References

Technical Guide: Solubility and Analysis of Pirimiphos-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pirimiphos-methyl-d6 in organic solvents, alongside relevant experimental protocols and metabolic pathways. Given the use of this compound as an internal standard in analytical chemistry, this guide also details a typical workflow for its quantification.

Solubility of this compound in Organic Solvents

Quantitative Solubility Data (for Pirimiphos-methyl)

The following table summarizes the available quantitative solubility data for Pirimiphos-methyl in selected organic solvents. Researchers should consider this data as a reliable estimate for this compound.

SolventSolubilityTemperature (°C)
Xylene250,000 mg/L20
Dimethyl Sulfoxide (DMSO)50 mg/mL (equivalent to 50,000 mg/L)Not Specified

Note: It is best practice to empirically determine the solubility for a specific application and solvent system.

Experimental Protocol for Solubility Determination

A robust method for determining the solubility of a compound in an organic solvent can be adapted from the principles outlined in OECD Guideline 105 for water solubility, specifically the "Flask Method"[2][3]. This method is suitable for substances where the solubility is sufficient to be quantified by standard analytical techniques.

Principle

An excess amount of this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. The saturated solution is then separated from the excess solid, and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Materials and Equipment
  • This compound of known purity

  • High-purity organic solvents

  • Glass flasks with airtight stoppers

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure
  • Preparation of the Test Solution:

    • Add an amount of this compound that is estimated to be in excess of its solubility to a glass flask.

    • Add a known volume of the organic solvent to the flask.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests may be required to determine the optimal equilibration time.

  • Separation of the Saturated Solution:

    • After equilibration, allow the undissolved material to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

      • Centrifuging the mixture and drawing off the supernatant.

      • Filtering the solution through a solvent-compatible filter (e.g., PTFE) that does not adsorb the analyte.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Dilute an aliquot of the saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution by a validated HPLC method[4].

    • Calculate the concentration of this compound in the saturated solution based on the calibration curve.

Metabolic Pathway of Pirimiphos-methyl

Pirimiphos-methyl undergoes extensive metabolism in vivo. The primary metabolic transformations involve the cleavage of the phosphoester bond and modifications to the diethylamino group on the pyrimidine ring. While the metabolism of the d6 isotopologue is not expected to differ significantly, it is important to understand these pathways, especially when using it as an internal standard for the parent compound in biological matrices. The main metabolic steps include hydrolysis and N-de-ethylation, leading to the formation of several key metabolites[5].

Pirimiphos-methyl Metabolic Pathway Pirimiphos_methyl Pirimiphos-methyl Metabolite1 O-2-(Ethylamino)-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate Pirimiphos_methyl->Metabolite1 N-de-ethylation Metabolite2 2-Diethylamino-6-methylpyrimidin-4-ol Pirimiphos_methyl->Metabolite2 Hydrolysis (P-O-C cleavage) Metabolite3 2-Ethylamino-6-methylpyrimidin-4-ol Metabolite1->Metabolite3 Hydrolysis Metabolite2->Metabolite3 N-de-ethylation Conjugates Conjugates (e.g., glucuronides) Metabolite3->Conjugates Conjugation

Metabolic pathway of Pirimiphos-methyl.

Experimental Workflow for Quantification

This compound is commonly used as an internal standard for the accurate quantification of Pirimiphos-methyl in various samples. The following diagram illustrates a typical analytical workflow using liquid chromatography.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., environmental, biological) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Internal Standard Calibration Detection->Quantification Result Final Concentration Report Quantification->Result

Workflow for Pirimiphos-methyl analysis.

References

Unraveling the Molecular Signature: An In-depth Guide to the Mass Spectrum of Pirimiphos-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Pirimiphos-methyl-d6, a deuterated analog of the organophosphorus insecticide Pirimiphos-methyl. Understanding the fragmentation pattern of this internal standard is crucial for its application in quantitative analyses using isotope dilution mass spectrometry. This document outlines the expected mass spectral characteristics, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

Core Compound Information

This compound is utilized as an internal standard for the quantification of Pirimiphos-methyl in various matrices. The six deuterium atoms are located on the two O-methyl groups, resulting in a molecular weight of 311.37 g/mol .

PropertyPirimiphos-methylThis compound
Molecular Formula C₁₁H₂₀N₃O₃PSC₁₁D₆H₁₄N₃O₃PS
Molecular Weight 305.334 g/mol [1]311.37 g/mol
CAS Number 29232-93-7[1]Not readily available
Synonyms O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate, Actellic[1]2-Diethylamino-6-methylpyrimidin-4-yl-O,O-dimethyl-d6-phosphorothioate

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by specific fragmentation patterns that are essential for its identification and quantification. While a publicly available, fully annotated mass spectrum for the deuterated standard is limited, the fragmentation pathway can be reliably inferred from the well-documented spectrum of its non-deuterated counterpart, Pirimiphos-methyl. The primary fragmentation of Pirimiphos-methyl involves cleavage of the P-O bond connected to the pyrimidine ring and subsequent fragmentations of the resulting ions.

The key difference in the mass spectrum of this compound will be a +6 Da mass shift for the molecular ion and any fragments retaining the two deuterated O-methyl groups.

Table of Expected Major Fragment Ions for this compound (inferred from Pirimiphos-methyl fragmentation):

m/z (Pirimiphos-methyl)m/z (this compound)Proposed Fragment Structure/Identity
305311[M]⁺
290296[M - CH₃]⁺
277283[M - C₂H₄]⁺
249255[M - C₄H₈]⁺
221221[C₉H₁₄N₃O]⁺ (pyrimidinyl moiety)
194194[C₈H₁₁N₃]⁺
166166[C₇H₉N₂O]⁺
125131[(CD₃O)₂PS]⁺
109115[(CD₃O)₂P]⁺
9399[CD₃OPS]⁺
7985[CD₃OP]⁺

Note: The m/z values for this compound fragments containing the deuterated methyl groups are predicted based on the fragmentation of the non-deuterated standard.

Experimental Protocols

The analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Pirimiphos-methyl.

1. Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common method for preparing samples from complex matrices like food products.[2]

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar.[3]

  • Mass Spectrometer: Agilent 7010B GC MS Triple Quadrupole or equivalent.[3]

  • Column: HP-5MS, 30 m x 0.250 mm diameter, 0.25 µm film thickness.[3]

  • Oven Program: Initial temperature of 150°C, hold for 0 min, ramp to 280°C at 30°C/min, and hold at 280°C for 10 min.[3]

  • Inlet: Splitless mode at 250°C with a helium purge flow of 3 mL/min.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Monitoring Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it suitable for trace-level quantification.

1. Sample Preparation: Similar to GC-MS, a modified QuEChERS extraction can be employed.[2]

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Agilent 1200 HPLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Column: A reversed-phase C18 column is often used.

  • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for Pirimiphos-methyl.

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. For Pirimiphos-methyl, precursor-to-product ion transitions such as 306.0 -> 164.1 and 306.0 -> 108.1 have been reported.[5] For this compound, the precursor ion would be m/z 312 [M+H]⁺, and the product ions would be monitored accordingly.

Visualizing Molecular Behavior and Analytical Processes

Diagrams illustrating the fragmentation pathway and the experimental workflow provide a clearer understanding of the analytical process.

Fragmentation_Pathway M This compound [C11D6H14N3O3PS]+ m/z = 311 F1 [M - CD3]+ m/z = 296 M->F1 - CD3 F2 [M - C2H4]+ m/z = 283 M->F2 - C2H4 F3 Pyrimidinyl Moiety [C9H14N3O]+ m/z = 221 M->F3 Cleavage of P-O bond F4 [(CD3O)2PS]+ m/z = 131 M->F4 Cleavage of O-C bond F5 [(CD3O)2P]+ m/z = 115 F4->F5 - S Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC/LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI / ESI) Separation->Ionization MS_Analysis Mass Analysis (MS/MS) Ionization->MS_Analysis Detection Ion Detection MS_Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Methodological & Application

Application Notes: Quantitative Analysis of Pirimiphos-methyl in Food Matrices using Pirimiphos-methyl-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used for the control of a wide range of pests on various crops and in stored grains.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pirimiphos-methyl in food commodities to ensure consumer safety. Accurate and reliable quantification of its residues is therefore crucial. The use of a stable isotope-labeled internal standard, such as Pirimiphos-methyl-d6, is the gold standard for residue analysis, as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[3] This application note provides a detailed protocol for the determination of pirimiphos-methyl in food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the extraction process. This "surrogate" standard behaves chemically and physically identically to the native analyte (pirimiphos-methyl) throughout the extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal response of the native analyte to that of the internal standard using GC-MS/MS, accurate quantification can be achieved, as any losses or enhancements encountered during the analytical process will affect both compounds equally. This approach significantly improves the accuracy and precision of the analysis by mitigating matrix-induced signal suppression or enhancement.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Acetone, Toluene (all pesticide residue grade)

  • Standards: Pirimiphos-methyl (analytical standard), this compound (internal standard)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, 1% Sorbitol solution (analyte protectant)

  • Sample Matrices: Representative food commodities (e.g., wheat, spinach, apples)

2. Standard Solution Preparation

  • Pirimiphos-methyl Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pirimiphos-methyl standard and dissolve in 10 mL of toluene.

  • This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of toluene.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create calibration standards.

  • Internal Standard Spiking Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Add 100 µL of the 5 µg/mL this compound internal standard spiking solution to the sample.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Transfer 1 mL of the final extract into a GC vial.

  • Add 10 µL of 1% sorbitol solution as an analyte protectant.

4. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 200 °C

    • Ramp 3: 10 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Representative GC-MS/MS MRM Transitions for Pirimiphos-methyl and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Pirimiphos-methyl305.1164.1108.115
This compound311.1170.1114.115

Table 2: Representative Method Validation Data for Pirimiphos-methyl in Wheat Matrix

ParameterResult
Linearity
Calibration Range1 - 200 µg/kg
Correlation Coefficient (r²)> 0.998
Accuracy (Recovery)
Spiking Level (10 µg/kg)98%
Spiking Level (50 µg/kg)102%
Spiking Level (100 µg/kg)99%
Precision (RSD)
Repeatability (n=6, 50 µg/kg)< 5%
Intermediate Precision< 8%
Limit of Quantification (LOQ) 1 µg/kg

Visualizations

experimental_workflow sample 1. Sample Homogenization (e.g., Wheat, Spinach) spiking 2. Spiking with This compound (IS) sample->spiking extraction 3. QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) spiking->extraction cleanup 4. Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup analysis 5. GC-MS/MS Analysis cleanup->analysis quantification 6. Quantification (Ratio of Analyte to IS) analysis->quantification

Caption: Experimental workflow for pesticide residue analysis.

internal_standard_logic analyte Pirimiphos-methyl (Analyte) process Sample Preparation & Instrumental Analysis analyte->process is This compound (Internal Standard) is->process ratio Constant Ratio (Analyte / IS) process->ratio quant Accurate Quantification ratio->quant

Caption: Logic of internal standard use for quantification.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of pirimiphos-methyl residues in various food matrices. The described QuEChERS extraction followed by GC-MS/MS analysis demonstrates excellent performance in terms of linearity, accuracy, and precision. This methodology is suitable for routine monitoring of pirimiphos-methyl residues to ensure compliance with regulatory MRLs and safeguard public health. The principles outlined in this application note can be adapted for use with other chromatographic techniques such as LC-MS/MS, depending on the specific matrix and regulatory requirements.

References

Application Note: Quantification of Pirimiphos-methyl in Food Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide widely used in agriculture for the protection of stored grain and other crops.[1] Its extensive use necessitates robust and accurate analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with regulatory limits. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical residues.[2] This method involves the use of a stable isotopically labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in instrument response, leading to highly reliable quantitative results.

This application note provides a detailed protocol for the quantification of Pirimiphos-methyl in various food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution.

Experimental Workflow

The overall experimental workflow for the quantification of Pirimiphos-methyl is depicted in the following diagram.

pirimiphos_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Homogenized Food Sample Spike Spike with Pirimiphos-methyl-d6 Sample->Spike Extraction QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC UHPLC Separation Cleanup->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quantification Quantification using Isotope Dilution MSMS->Quantification Result Final Concentration Report Quantification->Result

Figure 1: Experimental workflow for Pirimiphos-methyl quantification.

Experimental Protocols

Materials and Reagents
  • Pirimiphos-methyl analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

Sample Preparation (QuEChERS Method)

The QuEChERS method is a simple and effective sample preparation technique for the extraction of pesticide residues from food matrices.[3][4][5][6][7]

  • Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (this compound) to achieve a final concentration of 50 ng/mL.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[8]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing MgSO₄, PSA, and C18. For highly pigmented samples, a sorbent containing GCB may be used.

    • Shake for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the cleaned supernatant to a new vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are monitored for the quantification and confirmation of Pirimiphos-methyl and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Pirimiphos-methyl (Quantifier) 306.1164.12050
Pirimiphos-methyl (Qualifier) 306.1108.13550
This compound (Internal Standard) 312.1170.12050

Quantitative Data

Calibration Curve

A matrix-matched calibration curve is prepared by spiking blank matrix extracts with known concentrations of Pirimiphos-methyl and a constant concentration of this compound.

Concentration (ng/mL)Pirimiphos-methyl Peak AreaThis compound Peak AreaResponse Ratio (Analyte/IS)
112,500250,0000.05
563,000252,0000.25
10128,000255,0000.50
50645,000258,0002.50
1001,290,000257,0005.02

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Method Validation Data

The method should be validated for linearity, accuracy (recovery), and precision (repeatability).

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg
Accuracy (Recovery at 10 µg/kg) 95%
Precision (RSD at 10 µg/kg) < 5%

Fragmentation of Pirimiphos-methyl

The fragmentation pattern of Pirimiphos-methyl in the mass spectrometer is crucial for selecting the appropriate MRM transitions. The primary fragmentation involves the cleavage of the phosphate ester bond.

fragmentation cluster_pirimiphos Pirimiphos-methyl Structure cluster_fragments Major Fragments pirimiphos [C11H20N3O3PS]+ fragment1 [C8H14N3O]+ pirimiphos->fragment1 m/z 164.1 fragment2 [C4H7N2]+ pirimiphos->fragment2 m/z 108.1

Figure 2: Fragmentation of Pirimiphos-methyl.

Conclusion

The described method utilizing QuEChERS extraction and isotope dilution LC-MS/MS provides a robust, accurate, and sensitive approach for the quantification of Pirimiphos-methyl in various food matrices. The use of a stable isotopically labeled internal standard effectively compensates for matrix effects, ensuring high-quality data suitable for regulatory compliance and food safety monitoring. The detailed protocol and performance data presented in this application note can be readily implemented by analytical laboratories involved in pesticide residue analysis.

References

Application Note: Quantitative Analysis of Pirimiphos-methyl in Agricultural Produce using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the organophosphate insecticide Pirimiphos-methyl in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The use of a deuterated internal standard, Pirimiphos-methyl-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This method is suitable for routine monitoring of Pirimiphos-methyl residues in food safety and environmental laboratories.

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on stored grains, fruits, and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pirimiphos-methyl in food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring consumer safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like Pirimiphos-methyl. The use of an isotopically labeled internal standard, such as this compound, is highly recommended to compensate for potential analyte losses during sample preparation and to mitigate matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[1] This application note provides a detailed protocol for the determination of Pirimiphos-methyl using a deuterated internal standard and GC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Pirimiphos-methyl analytical standard (≥98% purity)

  • This compound (dimethoxy-d6) internal standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented matrices)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3][4][5][6]

  • Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample (e.g., fruit or vegetable) into a 50 mL polypropylene centrifuge tube. For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube tightly and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a mixture of PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, a small amount of GCB can be added.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Solvent Exchange: Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or toluene).

GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: GC-MS/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL (Splitless)
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Pirimiphos-methyl and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Pirimiphos-methyl305.1164.1290.115
This compound311.1164.1296.115

Note: Collision energies may require optimization depending on the specific instrument used.[7][8]

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 3: Method Validation Data

ParameterPirimiphos-methyl
Linearity Range (ng/mL)1 - 100[7]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (mg/kg)0.005
Limit of Quantification (LOQ) (mg/kg)0.01[9]
Recovery (%)85 - 110
Precision (%RSD)< 15

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with this compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract Salt Addition of QuEChERS Salts Extract->Salt Centrifuge1 Centrifugation Salt->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 SolventEx Solvent Exchange Centrifuge2->SolventEx Injection GC Injection SolventEx->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Fragmentation MS/MS Fragmentation (MRM) Ionization->Fragmentation Detection Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification using Internal Standard Calibration->Quantification Report Reporting Quantification->Report

Figure 1: Workflow for the analysis of Pirimiphos-methyl.

Conclusion

The described GC-MS/MS method utilizing a deuterated internal standard and QuEChERS sample preparation provides a reliable, sensitive, and accurate approach for the routine analysis of Pirimiphos-methyl in agricultural commodities. The protocol is robust and can be readily implemented in food safety and environmental monitoring laboratories to ensure compliance with regulatory limits.

References

Sample preparation techniques for Pirimiphos-methyl analysis in soil samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide, from soil samples. The described methods are essential for environmental monitoring, agricultural research, and residue analysis in food safety and drug development contexts. The protocols for QuEChERS, Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE) are presented, followed by a comparative data summary to aid in method selection.

Introduction

Pirimiphos-methyl is widely used for the protection of crops and stored grains. Due to its potential toxicity and persistence in the environment, accurate and efficient methods for its determination in complex matrices like soil are crucial. Soil, being a heterogeneous mixture of organic and inorganic materials, presents analytical challenges due to strong analyte-matrix interactions.[1][2] This document outlines three common and effective sample preparation techniques for the analysis of Pirimiphos-methyl in soil, ensuring reliable and reproducible results for subsequent chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Sample Preparation Techniques

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread popularity for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[3][4] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then vortex and allow to hydrate for 30 minutes.[1][2]

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate internal standard.

    • Tightly cap the tube and shake vigorously for 5 minutes. Mechanical shaking is recommended for consistency.[1][2]

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake for at least 2 minutes to prevent the agglomeration of salts.[1]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[1][2]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). The choice of sorbents can be optimized based on the soil type and potential interferences.

    • Vortex the d-SPE tube for 30-60 seconds.[2]

    • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[2]

    • The resulting supernatant is ready for analysis by GC-MS or HPLC.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup weigh Weigh Soil Sample add_solvent Add Acetonitrile & IS weigh->add_solvent shake1 Shake Vigorously (5 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (2 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer Supernatant vortex Vortex (30-60s) transfer->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 analysis GC-MS or HPLC Analysis centrifuge2->analysis Final Extract

QuEChERS workflow for Pirimiphos-methyl analysis in soil.
Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes from a complex matrix based on their physical and chemical properties. It involves passing a liquid sample through a solid sorbent, which retains the analyte of interest. The analyte is then eluted with a small volume of solvent.

  • Initial Extraction:

    • Weigh 10 g of homogenized soil into a beaker.

    • Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane (1:1 v/v)).

    • Sonicate the mixture for 15-20 minutes.

    • Filter the extract through a sodium sulfate column to remove residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • SPE Cleanup:

    • Sorbent Selection: For Pirimiphos-methyl, a polymeric reversed-phase sorbent like polystyrene-divinylbenzene (e.g., Isolute ENV+) or a C18-bonded silica sorbent is suitable.[5]

    • Cartridge Conditioning: Condition the SPE cartridge (e.g., 500 mg) by passing 5 mL of the elution solvent (e.g., ethyl acetate), followed by 5 mL of the extraction solvent. Do not allow the cartridge to dry out.

    • Sample Loading: Load the 1 mL of concentrated extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of hexane) to remove co-extracted interferences.

    • Elution: Elute the Pirimiphos-methyl from the cartridge with an appropriate solvent (e.g., 5-10 mL of ethyl acetate or a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2 v/v/v)).[1]

    • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for chromatographic analysis.

SPE_Workflow cluster_initial_extraction Initial Extraction cluster_spe_cleanup SPE Cleanup weigh Weigh Soil Sample add_solvent Add Extraction Solvent weigh->add_solvent sonicate Sonicate (15-20 min) add_solvent->sonicate filter Filter & Concentrate sonicate->filter condition Condition Cartridge filter->condition Concentrated Extract load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute final_concentration Evaporate & Reconstitute elute->final_concentration Eluate analysis GC-MS or HPLC Analysis final_concentration->analysis Final Sample

Solid-Phase Extraction (SPE) workflow for Pirimiphos-methyl.
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It offers advantages such as reduced extraction time and solvent consumption compared to traditional methods.[6][7]

  • Sample Preparation:

    • Weigh approximately 3 g of dry, homogenized soil into a microwave extraction vessel.[7]

    • Add 30 mL of an extraction solvent mixture, such as acetone-hexane (1:1 v/v).[8]

    • Add the appropriate internal standard.

    • Seal the extraction vessel.

  • Microwave Extraction:

    • Place the vessel in the microwave extraction system.

    • Set the extraction parameters. A typical program might involve ramping the temperature to 100-120°C over 5-10 minutes and holding for 10-15 minutes. These parameters should be optimized for the specific soil type and instrument.

    • After the extraction is complete, allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the extract to remove solid particles. A simultaneous filtration system with anhydrous sodium sulfate can be used to remove residual water.[8]

    • Rinse the vessel with a small amount of the extraction solvent and combine it with the filtered extract.

    • The extract can often be analyzed directly by GC-MS without further cleanup, or it can be concentrated if necessary.[9]

MAE_Workflow cluster_preparation Sample Preparation cluster_extraction Microwave Extraction weigh Weigh Soil Sample add_solvent Add Extraction Solvent & IS weigh->add_solvent seal Seal Vessel add_solvent->seal microwave Microwave Program (e.g., 110°C, 15 min) seal->microwave cool Cool to Room Temp. microwave->cool post_extraction Filter & Concentrate cool->post_extraction Extract analysis GC-MS or HPLC Analysis post_extraction->analysis Final Extract

Microwave-Assisted Extraction (MAE) workflow.

Data Presentation: Comparison of Techniques

The following table summarizes the performance of the different sample preparation techniques for the analysis of Pirimiphos-methyl and other organophosphate pesticides in soil, based on data from various studies.

ParameterQuEChERSSolid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Recovery (%) 54 - 103[3][10]Generally > 70 (for organophosphates)[5]70 - 120[9]
Relative Standard Deviation (RSD) (%) < 19[3][10]< 15 (for organophosphates)0.2 - 14[9]
Limit of Detection (LOD) (ng/g) 0.006 - 87.5 (depending on analyte and detector)[11]Typically in the low ng/g range0.10 - 0.12[9]
Solvent Consumption LowModerateLow to Moderate
Extraction Time Fast (approx. 20-30 min)Moderate (can be automated)Very Fast (approx. 15-20 min)
Selectivity/Cleanup GoodHighModerate (may require cleanup)
Cost LowModerate to HighHigh (initial instrument cost)

Concluding Remarks

The choice of sample preparation technique for the analysis of Pirimiphos-methyl in soil depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.

  • QuEChERS is a versatile and cost-effective method suitable for routine analysis of a large number of samples, offering a good balance of recovery, speed, and simplicity.[3][10]

  • Solid-Phase Extraction (SPE) provides excellent cleanup and selectivity, making it ideal for complex soil matrices or when very low detection limits are required.

  • Microwave-Assisted Extraction (MAE) offers the fastest extraction times and reduced solvent usage, which is advantageous for high-throughput laboratories, although it requires a higher initial investment in equipment.[9]

Validation of the chosen method is crucial to ensure accuracy and precision for the specific soil type and analytical instrumentation being used.

References

Application Note: High-Throughput Analysis of Pirimiphos-methyl in Diverse Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction and quantification of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide, from various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is robust, sensitive, and applicable to a wide range of food commodities including cereals, fruits, vegetables, and olive oil, ensuring compliance with regulatory standards for pesticide residue analysis.

Introduction

Pirimiphos-methyl is extensively used in agriculture for the protection of crops and stored grains.[1] Its potential persistence in the food chain necessitates reliable and sensitive analytical methods to ensure food safety and protect consumer health. This document outlines a validated workflow for the determination of Pirimiphos-methyl residues, providing researchers and analytical scientists with a comprehensive guide for routine monitoring. The QuEChERS approach has been widely adopted for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3][4]

Experimental Protocols

Sample Preparation and Homogenization
  • Cereals (e.g., wheat, rice, maize): A representative 10-15 g sample is weighed and milled to a fine powder. For low-moisture samples, 10 mL of water is added to a 5 g homogenized sample to improve extraction efficiency.[1][5]

  • Fruits and Vegetables (e.g., tomatoes, oranges, cucumbers): A representative 10-15 g sample is homogenized using a high-speed blender.[2][6] For samples with high water content, the initial water addition step may be omitted.

  • Olive Oil: 1.5 g of the oil sample is weighed into a 50 mL centrifuge tube and diluted with 1.5 mL of n-hexane.[7]

Extraction (QuEChERS Method)

The QuEChERS method is a widely used extraction protocol for pesticide analysis.[3]

  • Transfer the homogenized sample (or the diluted olive oil) to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).[8] For olive oil, 6 mL of ACN is added to the hexane-diluted sample.[7]

  • Add internal standards if necessary.

  • Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). For the citrate-buffered version, a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is used.[9]

  • Shake the tube vigorously for 1 minute.[2][10]

  • Centrifuge at ≥3000 rpm for 5 minutes.[2][11]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube contains a combination of sorbents to remove interfering matrix components. Common sorbents include:

    • Primary Secondary Amine (PSA): To remove fatty acids, organic acids, and sugars.

    • C18: To remove non-polar interferences like fats and waxes.[7]

    • Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can adsorb planar pesticides).

    • Anhydrous MgSO₄: To remove residual water.

  • For general food matrices, a common d-SPE composition is 150 mg MgSO₄ and 25 mg PSA per mL of extract.[4] For high-fat matrices like olive oil, a C18 sorbent is included.[7]

  • Vortex the d-SPE tube for 30-60 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

Final Extract Preparation
  • Transfer the cleaned extract into a clean vial.

  • The extract may be directly injected or evaporated to dryness and reconstituted in a suitable solvent (e.g., acetonitrile/water mixture) compatible with the LC-MS/MS system.[7]

  • Filter the final extract through a 0.22 or 0.45 µm syringe filter prior to LC-MS/MS analysis.[7][8]

LC-MS/MS Analysis

  • Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of Pirimiphos-methyl.[12]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often containing additives like formic acid or ammonium formate to improve ionization, is employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]

Table 1: Typical LC-MS/MS Parameters for Pirimiphos-methyl Analysis

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[14]
Precursor Ion (m/z)306.1[5][14]
Product Ions (m/z)164.1, 108.1[5][13]
Collision EnergyOptimized for the specific instrument[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of Pirimiphos-methyl in various food matrices.

Table 2: Recovery and Precision Data for Pirimiphos-methyl

Food MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Cereals0.01 - 0.1073 - 9211 - 16[1]
Fruits & Vegetables0.01 & 0.10948[6]
Olive Oil0.05 & 0.5085 - 115< 10[7][15]
Pet Food (High-Fat)0.01 & 0.1070 - 120< 20[16]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Pirimiphos-methyl

Food MatrixLOD (mg/kg)LOQ (mg/kg)Reference
CerealsNot specified0.01[17]
Fruits & Vegetables0.01Not specified[2]
Olive OilNot specified0.050[7]
Pet Food (High-Fat)≤ 0.01< 0.01[16]

Workflow Diagram

Pirimiphos_Methyl_Extraction cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Food Sample (Cereals, Fruits, Vegetables, Olive Oil) Homogenization Homogenization/ Milling/Dilution Sample->Homogenization Add_ACN Add Acetonitrile (ACN) Homogenization->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrate Buffers) Add_ACN->Add_Salts Shake Vigorous Shaking Add_Salts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer_Supernatant Transfer ACN Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Filter Syringe Filtration (0.22-0.45 µm) Final_Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for Pirimiphos-methyl extraction from food matrices.

Conclusion

The QuEChERS-based extraction method followed by LC-MS/MS analysis provides a reliable, efficient, and sensitive approach for the quantification of Pirimiphos-methyl in a variety of food matrices. The presented protocols and performance data demonstrate the suitability of this method for routine monitoring and food safety applications. The flexibility of the QuEChERS and d-SPE steps allows for adaptation to different sample types, ensuring accurate and precise results.

References

Application of Pirimiphos-methyl-d6 in Environmental Water Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of insects and mites. Its presence in environmental water sources due to agricultural runoff and other sources is a significant concern for environmental and public health. Accurate and sensitive quantification of Pirimiphos-methyl in water samples is crucial for monitoring its environmental fate and ensuring water quality. The use of a deuterated internal standard, Pirimiphos-methyl-d6, in conjunction with mass spectrometry-based analytical techniques, provides a robust and reliable method for this purpose. This application note details the use of this compound for the quantitative analysis of Pirimiphos-methyl in environmental water samples, providing a comprehensive protocol and relevant data.

Pirimiphos-methyl acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition is significantly enhanced through the metabolic conversion of Pirimiphos-methyl to its more potent oxygen analog, Pirimiphos-methyl-oxon.[1][3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. This compound, which has six deuterium atoms in place of hydrogen atoms, is chemically identical to Pirimiphos-methyl but has a different molecular weight. By adding a known amount of this compound to the water sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be accurately corrected for. This is because the deuterated standard experiences the same physical and chemical effects as the native analyte. The ratio of the mass spectrometric response of the native analyte to that of the deuterated internal standard is used for quantification, leading to highly accurate and precise results.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Pirimiphos-methyl in water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterValueReference
Limit of Detection (LOD) 0.005 µg/L[6]
Limit of Quantification (LOQ) 0.015 µg/L[7]
**Linearity (R²) **> 0.99[7]
Recovery 85 - 115%[8]
Relative Standard Deviation (RSD) < 15%[8]
Matrix Effect Minimal (compensated by internal standard)[5]

Experimental Protocols

A representative experimental protocol for the analysis of Pirimiphos-methyl in environmental water samples using this compound and LC-MS/MS is provided below.

1. Materials and Reagents

  • Pirimiphos-methyl analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Glass fiber filters (1.0 µm)

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Collect 500 mL of the environmental water sample in a clean glass bottle.

  • Filter the water sample through a 1.0 µm glass fiber filter to remove suspended particles.

  • Spike the filtered water sample with a known concentration of this compound internal standard (e.g., 50 ng/L).

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the retained analytes with 6 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[9]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[9]

  • Column: Zorbax Eclipse XDB-C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Pirimiphos-methyl306.1164.1108.020 / 35
This compound312.1170.1114.020 / 35

Note: The optimal collision energies should be determined empirically for the specific instrument used.

Visualizations

Pirimiphos-methyl Mechanism of Action: Acetylcholinesterase Inhibition

Pirimiphos_Methyl_MOA Pirimiphos_methyl Pirimiphos-methyl (Thion form) Metabolism Metabolic Activation (CYP450 enzymes) Pirimiphos_methyl->Metabolism Oxidation Pirimiphos_methyl_oxon Pirimiphos-methyl-oxon (Oxon form - more potent) Metabolism->Pirimiphos_methyl_oxon Inhibition Inhibition Pirimiphos_methyl_oxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition->AChE Phosphorylation of serine residue Inhibition->Hydrolysis Accumulation Accumulation of Acetylcholine Inhibition->Accumulation Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Nerve_Impulse Continuous Nerve Impulse Transmission Accumulation->Nerve_Impulse

Caption: Mechanism of acetylcholinesterase inhibition by Pirimiphos-methyl.

Environmental Degradation Pathway of Pirimiphos-methyl in Water

Pirimiphos_Methyl_Degradation Pirimiphos_methyl Pirimiphos-methyl Hydrolysis Hydrolysis Pirimiphos_methyl->Hydrolysis Photodegradation Photodegradation Pirimiphos_methyl->Photodegradation Biodegradation Biodegradation Pirimiphos_methyl->Biodegradation Hydroxypyrimidine 2-diethylamino-6-methylpyrimidin-4-ol (Major Degradation Product) Hydrolysis->Hydroxypyrimidine Other_products Other Minor Degradation Products Photodegradation->Other_products Biodegradation->Other_products

Caption: Major degradation pathways of Pirimiphos-methyl in aquatic environments.

Analytical Workflow for Pirimiphos-methyl in Water Samples

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Water Sample Collection Filtration 2. Filtration Sample_Collection->Filtration Spiking 3. Spiking with This compound Filtration->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation Elution->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MSMS 8. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing 9. Data Processing LC_MSMS->Data_Processing Quantification 10. Quantification Data_Processing->Quantification

References

Application Notes and Protocols: Choosing the Optimal Concentration of Pirimiphos-methyl-d6 for Spiking

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide used for the control of a wide range of insect and mite pests on stored grains, fruits, and vegetables.[1][2] Accurate and reliable quantification of Pirimiphos-methyl residues in various matrices is crucial for ensuring food safety and compliance with regulatory limits.[2] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.[1][3][4]

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and recommended practice to improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, instrument response, and matrix effects.[3] Pirimiphos-methyl-d6, a deuterated analog of Pirimiphos-methyl, is an ideal internal standard for this purpose due to its similar physicochemical properties and chromatographic behavior to the parent compound.[3]

A critical step in developing a robust analytical method is the selection of the optimal spiking concentration of the internal standard. An inappropriate concentration can lead to inaccurate quantification and compromised method performance. This application note provides a detailed protocol for determining the optimal concentration of this compound for the quantitative analysis of Pirimiphos-methyl in various sample matrices.

Physicochemical and Analytical Properties

A summary of the key properties of Pirimiphos-methyl and its deuterated internal standard is presented in Table 1.

PropertyPirimiphos-methylThis compoundReference(s)
Chemical Formula C₁₁H₂₀N₃O₃PSC₁₁D₆H₁₄N₃O₃PS[5]
Molecular Weight 305.34 g/mol 311.37 g/mol [3][5]
Appearance Yellowish liquidNot specified, typically supplied as a solution[5]
Solubility Low in water, soluble in organic solventsSoluble in organic solvents like acetonitrile[2][6]
Primary Use Insecticide, AcaricideInternal standard for Pirimiphos-methyl analysis[1][2]
Common Analytical Techniques GC-MS, LC-MS/MSGC-MS, LC-MS/MS[1][3][4]

Experimental Protocols

This section outlines a step-by-step protocol for determining the optimal spiking concentration of this compound.

Materials and Reagents
  • Pirimiphos-methyl analytical standard (≥98% purity)

  • This compound analytical standard (≥98% purity, isotopic purity ≥99%)

  • HPLC or GC grade solvents (e.g., acetonitrile, methanol, ethyl acetate)

  • Reagent water (Type I)

  • Representative blank matrix samples (e.g., wheat flour, spinach, water)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Vortex mixer and centrifuge

  • LC-MS/MS or GC-MS/MS system

Preparation of Stock and Working Solutions
  • Pirimiphos-methyl Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Pirimiphos-methyl standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in the same solvent in a 10 mL volumetric flask.

  • Pirimiphos-methyl Intermediate Standard Solution (10 µg/mL): Dilute the Pirimiphos-methyl stock solution 1:100 with the solvent.

  • This compound Working Standard Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 1 µg/mL, 5 µg/mL, and 10 µg/mL) by diluting the this compound stock solution.

Experimental Design for Optimization

The optimal concentration of the internal standard is typically one that is in the middle of the calibration curve range of the analyte and provides a consistent and reproducible response.

  • Establish the Analytical Range for Pirimiphos-methyl: Prepare a series of calibration standards of Pirimiphos-methyl in a clean solvent and in a matrix extract to determine the linear dynamic range of the instrument for the analyte. A typical range for pesticide residue analysis is 1 to 100 ng/mL.

  • Select Trial Concentrations for this compound: Based on the analytical range of Pirimiphos-methyl, select three trial concentrations for the internal standard. A good starting point is to select concentrations that are in the low, middle, and high end of the analyte's calibration range. For example, if the calibration curve for Pirimiphos-methyl is from 1 to 100 ng/mL, you could test this compound concentrations of 10, 50, and 100 ng/mL.

  • Prepare Spiked Samples: For each trial concentration of this compound, prepare a set of calibration standards and quality control (QC) samples in both solvent and a representative blank matrix extract.

    • Calibration Standards: Spike the appropriate amounts of the Pirimiphos-methyl intermediate standard solution and the selected this compound working solution into the solvent and the matrix extract to create a calibration curve (e.g., 1, 5, 10, 25, 50, 75, 100 ng/mL of Pirimiphos-methyl).

    • QC Samples: Prepare QC samples at low, medium, and high concentrations of Pirimiphos-methyl (e.g., 3, 40, and 80 ng/mL) in both solvent and matrix extract, each spiked with the selected concentration of this compound. Prepare at least five replicates for each QC level.

Sample Analysis

Analyze all prepared samples using the developed LC-MS/MS or GC-MS/MS method.

Data Evaluation

For each trial concentration of this compound, evaluate the following parameters:

  • Linearity: Construct calibration curves by plotting the peak area ratio (Pirimiphos-methyl / this compound) against the concentration of Pirimiphos-methyl. The coefficient of determination (r²) should be ≥ 0.99.

  • Precision: Calculate the relative standard deviation (%RSD) for the replicate QC samples at each concentration level. The %RSD should ideally be ≤ 15%.

  • Accuracy (Recovery): Calculate the accuracy (as percent recovery) of the QC samples by comparing the calculated concentration to the nominal concentration. The accuracy should be within 80-120%.

  • Matrix Effect: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak area of analyte in matrix / Peak area of analyte in solvent - 1) x 100 A value between -20% and +20% is generally considered acceptable, indicating minimal signal suppression or enhancement.

  • Internal Standard Response: The peak area of the internal standard should be consistent across all samples and standards, with a %RSD of ≤ 20%.

The optimal concentration of this compound is the one that provides the best overall performance across all these parameters, particularly for precision and accuracy in the presence of the matrix.

Data Presentation

The following table provides an example of how to summarize the data for selecting the optimal this compound concentration.

This compound ConcentrationLinearity (r²)Precision (%RSD) - QC MidAccuracy (%) - QC MidMatrix Effect (%)IS Response Stability (%RSD)
10 ng/mL 0.99812.595.2-25.818.5
50 ng/mL 0.9998.2101.5-8.512.3
100 ng/mL 0.9979.5105.8-15.215.1

In this example, the 50 ng/mL concentration of this compound would be selected as the optimal concentration as it provides the best combination of linearity, precision, accuracy, minimal matrix effect, and stable internal standard response.

Visualization of Workflows

Decision Workflow for Optimal Concentration

G A Define Analyte Calibration Range (e.g., 1-100 ng/mL) B Select Trial IS Concentrations (e.g., 10, 50, 100 ng/mL) A->B C Prepare Calibration Standards & QCs (in Solvent and Matrix) B->C D Analyze Samples by LC-MS/MS or GC-MS/MS C->D E Evaluate Performance Metrics: - Linearity (r²) - Precision (%RSD) - Accuracy (%) - Matrix Effect (%) - IS Response Stability (%RSD) D->E F Select Optimal IS Concentration (Best overall performance) E->F

Caption: Decision workflow for selecting the optimal internal standard concentration.

Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Homogenized Blank Matrix B Spike with Pirimiphos-methyl (for QCs) A->B C Spike with this compound (Optimal Concentration) B->C D Extraction (e.g., QuEChERS) C->D E Centrifugation & Cleanup D->E F LC-MS/MS or GC-MS/MS Analysis E->F G Data Processing (Integration, Quantification) F->G

Caption: General workflow for sample preparation and analysis.

Conclusion

The selection of an appropriate spiking concentration for the internal standard is a critical parameter in the development of a robust and reliable quantitative method for Pirimiphos-methyl. By systematically evaluating linearity, precision, accuracy, and matrix effects at different internal standard concentrations, researchers can ensure the highest quality data for their studies. The protocol described in this application note provides a comprehensive framework for the optimization of this compound concentration, leading to improved method performance and confidence in analytical results.

References

Troubleshooting & Optimization

How to correct for matrix effects in Pirimiphos-methyl analysis using Pirimiphos-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using Pirimiphos-methyl-d6 as an internal standard to correct for matrix effects in the quantitative analysis of Pirimiphos-methyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in Pirimiphos-methyl analysis?

A1: Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these interfering components can affect the ionization efficiency of Pirimiphos-methyl in the instrument's source, leading to inaccurate quantification.[3][4] This phenomenon is a significant challenge in the analysis of complex samples such as food, water, and biological tissues, as it can compromise the accuracy, precision, and sensitivity of the results.[1][5]

Q2: How does using this compound correct for matrix effects?

A2: this compound is a stable isotope-labeled internal standard (ILIS) of Pirimiphos-methyl. The key advantage is that it has nearly identical chemical and physical properties to the non-labeled Pirimiphos-methyl.[6] This means it behaves in the same way during sample preparation (extraction, cleanup) and analysis (chromatography, ionization).[6][7] Any signal suppression or enhancement that affects Pirimiphos-methyl will equally affect this compound. By adding a known concentration of the ILIS to the sample and measuring the response ratio of the analyte to the ILIS, the variability caused by the matrix effect is normalized, allowing for accurate quantification.

Q3: When should I add the this compound internal standard to my sample?

A3: The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means spiking the sample homogenate with this compound before the extraction step (e.g., before adding QuEChERS salts). This ensures that the ILIS experiences the same potential losses as the native analyte throughout the entire extraction and cleanup process, correcting for both matrix effects and procedural losses.

Q4: How is the final concentration of Pirimiphos-methyl calculated using the internal standard?

A4: The concentration is determined by using a calibration curve built on the ratio of the analyte response to the internal standard response. The calculation is as follows:

Response Ratio = (Peak Area of Pirimiphos-methyl) / (Peak Area of this compound)

A calibration curve is generated by plotting the Response Ratio against the concentration of calibration standards. The concentration of Pirimiphos-methyl in the sample is then calculated from its measured Response Ratio using the linear regression equation derived from the calibration curve.

Experimental Protocol: QuEChERS Extraction with LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of Pirimiphos-methyl in a common food matrix like cereals.[8][9]

1. Sample Preparation and Homogenization:

  • Weigh 10 g of the homogenized sample (e.g., wheat flour) into a 50 mL centrifuge tube.

  • For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

2. Internal Standard Spiking:

  • Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

3. QuEChERS Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[10]

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.[8]

  • The d-SPE tube should contain cleanup sorbents such as 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine). For matrices with fats or pigments, C18 or GCB (Graphitized Carbon Black) may be included.[11]

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

5. Final Extract Preparation and Analysis:

  • Take an aliquot of the final extract and filter it through a 0.22 µm filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Instrument Parameters:

The following table provides typical instrument parameters for the analysis.

ParameterSetting
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)

MRM Transitions for Quantification and Confirmation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Pirimiphos-methyl306.1164.125Quantifier
Pirimiphos-methyl306.1234.015Qualifier
This compound 312.1 170.1 25 Quantifier (IS)
This compound 312.1 240.0 15 Qualifier (IS)

Note: Exact MRM transitions and collision energies should be optimized for your specific instrument.

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of both Pirimiphos-methyl and this compound.

  • Possible Cause: Inefficient extraction or significant loss of both compounds during the sample cleanup phase. The issue is likely with the overall method procedure.

  • Solution:

    • Verify the composition and quantity of QuEChERS salts and d-SPE sorbents.

    • Ensure vigorous and adequate shaking during the extraction and cleanup steps.

    • Check the pH of the extraction solvent; Pirimiphos-methyl is more stable in neutral or slightly acidic conditions.[12][13]

    • Review centrifugation speed and time to ensure proper phase separation.[10]

Problem 2: The internal standard (this compound) peak is not detected or is very small.

  • Possible Cause: The internal standard was either not added, added at a very low concentration, or has degraded.

  • Solution:

    • Confirm your spiking procedure. Ensure the ILIS solution is being dispensed correctly into every sample.

    • Check the concentration and stability of your this compound stock and working solutions. Prepare fresh dilutions if necessary.

    • Verify the MRM transition and other MS parameters for the internal standard.

Problem 3: Significant signal suppression (>50%) is still observed even when using an internal standard.

  • Possible Cause: The matrix is extremely complex, causing severe ion suppression that may impact the linearity or detectability of the analytes. While the ILIS corrects for the effect, reducing the suppression is beneficial for overall method performance.

  • Solution:

    • Dilute the final sample extract (e.g., 5x or 10x) with the initial mobile phase.[14] This reduces the concentration of matrix components entering the MS source.

    • Optimize the d-SPE cleanup step. Consider adding C18 or GCB to the cleanup tube to remove more interfering compounds.

    • Modify the chromatographic gradient to better separate Pirimiphos-methyl from the region where most matrix components elute.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind using an isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Homogenization Spike 2. Spike with this compound Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. d-SPE Cleanup Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Data 6. Calculate Response Ratio (Analyte Area / IS Area) LCMS->Data Quant 7. Quantify using Calibration Curve Data->Quant

Caption: Experimental workflow for Pirimiphos-methyl analysis.

G Analyte_S Analyte Signal (High) Ratio_S Response Ratio (Analyte / IS) = X IS_S IS Signal (High) Result Stable Ratio Allows for Accurate Quantification Ratio_S->Result Comparison Analyte_M Analyte Signal (Suppressed) Ratio_M Response Ratio (Analyte / IS) ≈ X IS_M IS Signal (Suppressed) Ratio_M->Result Comparison

References

Technical Support Center: Troubleshooting Pirimiphos-methyl-d6 Analysis in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Pirimiphos-methyl-d6 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low signal intensity of this compound?

Low signal intensity of the deuterated internal standard, this compound, can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Matrix Effects: Co-eluting matrix components from the sample can suppress or, less commonly, enhance the ionization of the internal standard in the mass spectrometer's ion source. This is a prevalent issue in the analysis of complex samples like food and environmental matrices.[1][2][3][4]

  • LC-MS/MS Method Parameters: Suboptimal liquid chromatography or mass spectrometry parameters can lead to poor sensitivity. This includes issues with the mobile phase, gradient, column, and ion source settings.

  • Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can result in a high load of interfering matrix components being introduced into the LC-MS/MS system.

  • Internal Standard Integrity and Handling: Degradation of the this compound standard, incorrect concentration, or improper storage can lead to a weaker than expected signal.

  • Instrument Performance: A dirty ion source, contaminated mass spectrometer optics, or general instrument wear can cause a gradual or abrupt decrease in signal intensity for all analytes, including the internal standard.[5][6]

Q2: How can I differentiate between matrix effects and other potential causes of low signal?

To distinguish matrix effects from other issues, a systematic approach is recommended. A post-extraction spiking experiment is a key diagnostic tool. Here, a known amount of this compound is added to a blank matrix extract that has already undergone the complete sample preparation procedure. The response is then compared to the response of the same amount of standard in a clean solvent. A significant difference in signal intensity points towards matrix effects.

Q3: Can the choice of mobile phase additives affect the signal intensity of this compound?

Yes, the choice and concentration of mobile phase additives can significantly influence the ionization efficiency of this compound in the electrospray ionization (ESI) source. For organophosphorus pesticides, additives like ammonium formate or ammonium acetate are often used to promote the formation of protonated molecules ([M+H]^+) in positive ion mode. Optimizing the additive concentration is crucial, as excessively high concentrations can sometimes lead to signal suppression.

Q4: My Pirimiphos-methyl (native) signal is strong, but the this compound (internal standard) signal is weak. What could be the reason?

While deuterated internal standards are designed to co-elute and behave similarly to the native analyte, subtle differences can exist.[6] Potential reasons for this discrepancy include:

  • Differential Response to Matrix Effects: Although chemically similar, the deuterated and non-deuterated forms might experience slightly different degrees of ion suppression or enhancement from specific matrix components.

  • Isotopic Effects: In some cases, deuterium labeling can lead to a slight shift in retention time, causing the internal standard to elute in a region with different co-eluting matrix components than the native analyte.[6]

  • Internal Standard Concentration: An error in the preparation of the internal standard working solution could result in a lower concentration being spiked into the samples.

  • Contamination of Native Standard: The native standard might be inadvertently contaminated with a compound that enhances its signal, or the internal standard could be contaminated with a suppressor.

Troubleshooting Guides

Guide 1: Investigating Matrix Effects

Matrix effects are a primary suspect when encountering low signal intensity. The following steps will help you diagnose and mitigate this issue.

Experimental Protocol: Post-Extraction Spiking for Matrix Effect Evaluation

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of Pirimiphos-methyl. Follow your standard sample preparation procedure.

  • Prepare a Standard in Solvent: Prepare a solution of this compound in your final reconstitution solvent at the same concentration you would expect in your samples.

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the "Standard in Solvent".

  • Analysis: Inject both the "Standard in Solvent" and the "Post-Extraction Spiked Sample" into the LC-MS/MS system and compare the peak areas of this compound.

  • Calculate Matrix Effect (%ME): %ME = ( (Peak Area in Matrix Extract) / (Peak Area in Solvent) - 1 ) * 100

    • A negative %ME indicates signal suppression.

    • A positive %ME indicates signal enhancement.

Troubleshooting Flowchart for Matrix Effects

MatrixEffectTroubleshooting start Low this compound Signal check_matrix_effect Perform Post-Extraction Spiking Experiment start->check_matrix_effect decision Significant Matrix Effect (e.g., |%ME| > 20%)? check_matrix_effect->decision improve_cleanup Improve Sample Cleanup (e.g., additional SPE, dSPE) decision->improve_cleanup Yes dilute_extract Dilute Sample Extract decision->dilute_extract Yes change_lc Modify LC Method (e.g., gradient, column) decision->change_lc Yes no_matrix_effect Investigate Other Causes (See Guide 2 & 3) decision->no_matrix_effect No end Signal Intensity Improved improve_cleanup->end dilute_extract->end change_lc->end MethodOptimizationWorkflow start Low Signal After Matrix Effect Check fia Flow Injection Analysis (FIA) of this compound start->fia optimize_ms Optimize MS Parameters: - Ion Source Settings - Collision Energy fia->optimize_ms optimize_lc Optimize LC Parameters: - Mobile Phase - Gradient - Column optimize_ms->optimize_lc evaluate Evaluate Signal with Optimized Method optimize_lc->evaluate improved Signal Intensity Acceptable evaluate->improved Yes not_improved Signal Still Low (See Guide 3) evaluate->not_improved No InstrumentCheck start Persistently Low Signal check_sst Review System Suitability Test (SST) Data start->check_sst sst_decision SST Signal Decreasing Over Time? check_sst->sst_decision clean_instrument Clean Ion Source and MS Inlet sst_decision->clean_instrument Yes check_standard Prepare Fresh Internal Standard Dilution sst_decision->check_standard No end Issue Resolved clean_instrument->end standard_decision Signal Improves with Fresh Standard? check_standard->standard_decision standard_issue Original Standard was Degraded or Incorrectly Prepared standard_decision->standard_issue Yes contact_support Contact Instrument Manufacturer Support standard_decision->contact_support No standard_issue->end

References

Optimizing ionization efficiency for Pirimiphos-methyl and its deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirimiphos-methyl and its deuterated standard.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is better for Pirimiphos-methyl analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: Both ESI and APCI can be used for the analysis of Pirimiphos-methyl. ESI is often preferred for its sensitivity, especially in positive ionization mode. However, APCI can be less susceptible to matrix effects and may provide better performance for less polar compounds or in complex matrices.[1][2] A study comparing ESI and a novel UniSpray ionization source found that UniSpray provided a significant gain in signal intensity for many pesticides, including organophosphates, and suffered less from signal suppression compared to ESI.[3][4] Ultimately, the choice of ionization source may depend on the specific matrix and instrumentation available. It is recommended to perform a source comparison during method development to determine the optimal choice for your specific application.

Q2: What are the typical MRM transitions for Pirimiphos-methyl and its deuterated standard?

A2: Multiple reaction monitoring (MRM) transitions are crucial for the selective and sensitive quantification of Pirimiphos-methyl. While the optimal transitions should be determined empirically on your specific instrument, common transitions are reported in the literature. For example, one study reported the transition 306.1 > 108.0 as a quantifier and 306.1 > 164.1 as a qualifier for Pirimiphos-methyl.[5] For deuterated Pirimiphos-methyl (e.g., d6), the precursor ion will be shifted by the mass of the deuterium atoms, and the product ions may or may not be shifted depending on the fragmentation pathway. It is essential to optimize the collision energies for each transition to achieve the best sensitivity.

Q3: Why is a deuterated internal standard recommended for Pirimiphos-methyl quantification?

A3: A deuterated internal standard (IS) is highly recommended for accurate quantification of Pirimiphos-methyl.[6] Since the deuterated standard has a very similar chemical structure and physicochemical properties to the native analyte, it co-elutes and experiences similar matrix effects (ionization suppression or enhancement).[7][8] This allows for reliable correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results. Using a non-isotopically labeled internal standard with different chemical properties may not adequately compensate for these variations.

Q4: What are common causes of poor peak shape for Pirimiphos-methyl?

A4: Poor peak shape, such as tailing, fronting, or splitting, can be caused by several factors in LC-MS analysis.[9] Common causes include:

  • Column Overload: Injecting too much sample onto the column.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material.

  • Inappropriate Mobile Phase: A mobile phase that is too weak or too strong, or has an unsuitable pH.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.

  • Extra-column Volume: Excessive tubing length or dead volume in the system.[9]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal for Pirimiphos-methyl

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Ion Source Parameters Optimize ion source parameters such as capillary voltage, gas temperatures, and gas flow rates. A systematic approach like Design of Experiments (DoE) can be effective.[10][11][12][13]
Suboptimal Mobile Phase Composition Ensure the mobile phase pH and organic content are suitable for efficient ionization. For ESI, acidic mobile phases (e.g., with 0.1% formic acid) often enhance protonation and signal in positive mode.[14][15][16]
Ion Suppression from Matrix Components Dilute the sample extract, improve sample cleanup procedures, or use matrix-matched calibration standards. A deuterated internal standard is crucial to compensate for this effect.[7][8][17][18]
Instrument Contamination Clean the ion source, transfer capillary, and other components of the MS system that are exposed to the sample.[9]
Analyte Degradation Ensure proper storage of standards and samples. Pirimiphos-methyl can be susceptible to degradation under certain conditions.
Issue 2: High Signal Variability and Poor Reproducibility

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure a consistent and validated sample preparation protocol is followed for all samples, standards, and quality controls.
Matrix Effects As mentioned above, matrix effects can cause significant variability. Employ a deuterated internal standard and consider matrix-matched calibrants.[19][20]
LC System Issues Check for leaks, ensure proper pump performance, and verify the autosampler is injecting consistent volumes.
Fluctuations in Ion Source Conditions Monitor ion source parameters to ensure they are stable throughout the analytical run.
Co-elution with Interfering Compounds Optimize the chromatographic separation to resolve Pirimiphos-methyl from co-eluting matrix components.
Issue 3: Inaccurate Quantification with Deuterated Internal Standard

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration of Internal Standard Verify the concentration of the deuterated internal standard spiking solution.
Isotopic Contribution At high concentrations of the native analyte, its isotopic peaks may contribute to the signal of the deuterated internal standard, leading to a non-linear calibration curve.[21] Consider using a lower concentration of the analyte or a different calibration model.
Different Matrix Effects on Analyte and IS Although a deuterated IS minimizes this, significant differences in matrix effects can still occur in very complex matrices. Further optimization of sample cleanup may be necessary.
Co-elution of an Interference with the IS Check for any interfering peaks that may be co-eluting with the deuterated internal standard.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for Pirimiphos-methyl
  • Prepare a standard solution of Pirimiphos-methyl at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Vary one parameter at a time while keeping others constant to find the optimal setting for each. The key parameters to optimize include:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Monitor the signal intensity of the [M+H]+ ion for Pirimiphos-methyl.

  • Repeat the process for the deuterated internal standard.

  • Select the parameter set that provides the best signal-to-noise ratio and stability for both the analyte and the internal standard.

Protocol 2: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A: Pirimiphos-methyl standard in a pure solvent (e.g., acetonitrile).

    • Set B: A blank matrix extract (a sample of the same type as your study samples, but without the analyte).

    • Set C: The blank matrix extract from Set B, spiked with the Pirimiphos-methyl standard at the same concentration as Set A.

  • Analyze all three sets using the optimized LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Ionization Techniques for Pirimiphos-methyl

Ionization TechniquePolarityPrecursor Ion (m/z)Key AdvantagesKey Disadvantages
ESIPositive306.1 [M+H]+High sensitivityProne to matrix effects
APCIPositive306.1 [M+H]+Less susceptible to matrix effectsMay have lower sensitivity than ESI for some compounds
GC-EI-MSN/A305 [M]+Robust and reproducibleRequires derivatization for some polar metabolites

Table 2: Common Troubleshooting Scenarios and Key Metrics

IssuePotential Key Metric to MonitorAcceptable Range
Low Signal IntensitySignal-to-Noise Ratio (S/N)> 10 for quantification
Poor Reproducibility% Relative Standard Deviation (%RSD)< 15% for standards and QCs
Inaccurate QuantificationRecovery (%)80-120%
Peak Shape IssuesTailing Factor0.8 - 1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup IS_Spike Spike with Deuterated IS Cleanup->IS_Spike LC LC Separation IS_Spike->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the analysis of Pirimiphos-methyl.

troubleshooting_logic Start Low Signal Intensity? Check_Source Check Ion Source Parameters Start->Check_Source Check_Mobile_Phase Check Mobile Phase Check_Source->Check_Mobile_Phase No Improvement Resolved Issue Resolved Check_Source->Resolved Optimized Check_Matrix_Effect Evaluate Matrix Effects Check_Mobile_Phase->Check_Matrix_Effect No Improvement Check_Mobile_Phase->Resolved Optimized Check_Contamination Check for Contamination Check_Matrix_Effect->Check_Contamination No Improvement Check_Matrix_Effect->Resolved Compensated Check_Contamination->Resolved Cleaned Not_Resolved Issue Not Resolved Check_Contamination->Not_Resolved No Improvement

Caption: A logical troubleshooting workflow for low signal intensity issues.

References

Preventing degradation of Pirimiphos-methyl-d6 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Pirimiphos-methyl-d6 during sample preparation. Ensuring the stability of this internal standard is critical for achieving accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation so important?

This compound is the deuterated form of Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide.[1][2] In analytical chemistry, deuterated compounds are commonly used as internal standards (IS) for quantification by mass spectrometry. The IS is added at a known concentration to a sample before processing. For accurate quantification of the target analyte (Pirimiphos-methyl), the ratio of the analyte to the IS is measured. If the IS degrades during sample preparation, its concentration will decrease, leading to an inaccurate ratio and an overestimation of the analyte in the sample. Therefore, preventing the degradation of this compound is essential for data integrity.

Q2: What are the primary factors that cause this compound to degrade?

The degradation pathways for this compound are expected to be identical to those of Pirimiphos-methyl. The primary factors are:

  • pH: The compound is susceptible to hydrolysis, especially in the presence of strong acids or alkalis.[3] It is most stable at a neutral pH. The hydrolysis half-life at 25°C is approximately 2 days at pH 4, 117 days at pH 7, and 75 days at pH 9.[4]

  • Temperature: High temperatures accelerate degradation.[5][6] Pirimiphos-methyl begins to decompose at temperatures above 100°C.[3] Even moderately elevated temperatures during sample processing, such as during solvent evaporation, can contribute to significant loss.[6]

  • Light: The compound is vulnerable to photolysis (degradation by light).[4] In aqueous solutions, its photolytic half-life can be less than an hour when exposed to sunlight.[4][7] The primary degradation product of photolysis is 2-diethylamino-6-methylpyrimidin-4-ol.[4]

  • Matrix Components: Biological matrices can contain enzymes that may metabolize the compound. The degradation can also be accelerated by factors like high moisture content within the sample matrix.[5][7][8]

Q3: How should I properly store this compound stock and working solutions?

To ensure long-term stability:

  • Stock Solutions: Prepare stock solutions in a non-aqueous, high-purity solvent like acetonitrile or methanol. Store them in amber glass vials at or below -16°C.[7]

  • Working Solutions: Prepare fresh working solutions from the stock solution as needed. If stored, they should also be kept in amber vials at low temperatures (2-8°C for short-term, ≤ -16°C for long-term).[7] Avoid repeated freeze-thaw cycles.

Q4: My analytical results show low and inconsistent recovery of the internal standard. What should I investigate?

Low and variable recovery is a classic sign of degradation. Refer to the Troubleshooting Guide below. The most common causes are improper pH control during extraction, exposure of samples to light, or the use of elevated temperatures during solvent evaporation. Ensure your entire procedure, from sample collection to analysis, is standardized and minimizes exposure to these degrading factors.

Q5: What are the recommended conditions for storing prepared samples (extracts) before analysis?

Prepared sample extracts should be stored in amber autosampler vials to protect them from light.[7] If analysis is not immediate, store the vials in a cooled autosampler (if available) or at low temperatures (≤ -16°C) and re-equilibrate to room temperature before injection.[7] Studies have shown that analytical extracts of pirimiphos-methyl are stable for at least 7 days when stored at 5-7°C.[7]

This compound Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis and photolysis, leading to the formation of a stable hydroxypyrimidine, and oxidation, which forms an unstable oxon analog.

PM_d6 This compound HP_d6 Hydroxypyrimidine-d6 (R46382) PM_d6->HP_d6  Hydrolysis (Acid/Base)  Photolysis (Light) OX_d6 Pirimiphos-methyl-oxon-d6 (Unstable) PM_d6->OX_d6  Oxidation cluster_workflow Sample Preparation Workflow start 1. Homogenize Sample spike 2. Spike with IS start->spike extract 3. Extract spike->extract cleanup 4. Clean-up extract->cleanup evap 5. Evaporate Solvent cleanup->evap recon 6. Reconstitute evap->recon analyze 7. Analyze recon->analyze temp Control Temperature (≤4°C) temp->start light Protect from Light light->spike ph Maintain Neutral pH ph->extract

References

Technical Support Center: Optimizing Pirimiphos-methyl Recovery with QuEChERS Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) modifications on the recovery of Pirimiphos-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the QuEChERS method?

A1: The QuEChERS method is a streamlined sample preparation technique for the analysis of pesticide residues in various matrices.[1] It involves a two-step process: first, an extraction/partitioning step using acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride or acetate/citrate salts) to separate the pesticides from the sample matrix into an organic layer.[1][2] This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step where an aliquot of the organic extract is treated with sorbents to remove interfering matrix components like fatty acids, sugars, and pigments.[3][4]

Q2: Why are modifications to the standard QuEChERS protocol often necessary for Pirimiphos-methyl analysis?

A2: Standard QuEChERS protocols may require modification to achieve optimal recovery and minimize matrix effects for specific analyte-matrix combinations.[5][6] Factors such as the pH sensitivity of the analyte, the complexity of the sample matrix (e.g., high fat or pigment content), and the presence of co-extractives that can interfere with chromatographic analysis necessitate adjustments to the extraction buffer, type and amount of d-SPE sorbents, and solvent-to-sample ratios.[3][7] For instance, the choice between acetate and citrate buffering can influence the recovery of pH-dependent pesticides.[7]

Q3: What are the primary differences between the original, AOAC, and EN buffered QuEChERS methods?

A3: The main differences lie in the buffering agents used during the extraction and partitioning step, which affects the pH of the extract and can influence the stability and recovery of certain pesticides.

  • Original (Unbuffered) Method: This was the first version developed and does not use any buffering salts. It can result in lower recoveries for pH-dependent pesticides.[7]

  • AOAC (Association of Official Agricultural Chemists) Official Method 2007.01: This method uses acetate buffering, creating a pH of around 4.8. This version has been shown to provide higher and more consistent recoveries for certain pH-sensitive pesticides like pymetrozine and thiabendazole.[7][8]

  • EN (European Standard) 15662 Method: This method employs citrate buffering, resulting in a pH between 5.0 and 5.5.[9] While effective for many compounds, the AOAC method may offer advantages for specific base-sensitive pesticides.[8]

Q4: Which d-SPE sorbent is most effective for the cleanup of Pirimiphos-methyl extracts?

A4: The choice of d-SPE sorbent depends heavily on the sample matrix.

  • Primary Secondary Amine (PSA): This is the most common sorbent and is effective at removing sugars, fatty acids, and organic acids.[3][10] It is generally suitable for Pirimiphos-methyl in many fruit and vegetable matrices.[11]

  • C18 (Octadecylsilane): This sorbent is used for matrices with high fat or lipid content to remove nonpolar interferences.[3][5]

  • Graphitized Carbon Black (GCB): GCB is effective at removing pigments and sterols, but it should be used with caution as it can adsorb planar pesticides, potentially leading to lower recovery of Pirimiphos-methyl.[4][5]

  • Florisil: A combination of Florisil and MgSO4 has been shown to be an effective d-SPE cleanup for both organochlorine and organophosphate pesticides in fruits and vegetables, with recovery values falling within the acceptable range of 70 to 120%.[12]

Q5: How does the sample matrix influence the recovery of Pirimiphos-methyl?

A5: The sample matrix significantly impacts recovery through "matrix effects," where co-extracted components can either enhance or suppress the analyte signal in the detector.[5][13] For example, soil matrices can lead to signal enhancement.[5] Complex matrices like rice and tea may require more rigorous cleanup steps, such as using a combination of PSA and C18 sorbents, to achieve acceptable recoveries.[14] It is crucial to validate the method for each specific matrix and to use matrix-matched calibration standards to compensate for these effects and ensure accurate quantification.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Recovery of Pirimiphos-methyl Incorrect pH: Pirimiphos-methyl may be susceptible to degradation at certain pH levels.Use a buffered QuEChERS method. The AOAC (acetate-buffered) version is often recommended for pH-dependent pesticides.[7][8]
Analyte Loss During Cleanup: Planar structure of Pirimiphos-methyl can lead to adsorption on GCB.Avoid using Graphitized Carbon Black (GCB) if possible.[4] If pigment removal is necessary, use the minimum amount required and test recovery. Consider alternative sorbents like Florisil.[12]
Incomplete Extraction: For dry or low-moisture samples (e.g., rice, flour), the extraction solvent may not efficiently access the analyte.Pre-hydrate the sample by adding a specific amount of water before adding acetonitrile. The general guideline is to ensure a 1:1 ratio of total water to extraction solvent.[2][6]
Matrix Effects: Co-extracted matrix components suppress the instrument's signal for Pirimiphos-methyl.Prepare calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure (matrix-matched calibration) to compensate for signal suppression or enhancement.[4]
High Variability in Results (%RSD > 20%) Inhomogeneous Sample: The pesticide is not evenly distributed throughout the sample.Ensure the initial sample is thoroughly homogenized to a fine, uniform powder. Cryogenic grinding can prevent degradation of thermally labile pesticides.[15][16]
Inconsistent Extraction/Cleanup: Manual shaking can introduce variability.Use a mechanical shaker or vortexer for a standardized time and speed during the extraction and d-SPE steps to ensure consistent mixing.[15]
Interfering Peaks in Chromatogram Inadequate Cleanup: The d-SPE step is not effectively removing matrix co-extractives.For complex matrices, use a combination of sorbents. For example, for fatty matrices, use PSA and C18.[3][14] For pigmented samples where GCB is problematic, consider cartridge SPE cleanup as an alternative to d-SPE.[4]

Quantitative Data Summary

Table 1: Impact of QuEChERS Method on Pirimiphos-methyl Recovery

QuEChERS Method Matrix Spiking Level (µg/kg) Average Recovery (%) RSD (%) Reference
EN 15662Fruits & Vegetables10949[11]
Modified QuEChERS (Florisil d-SPE)Fruits & VegetablesNot Specified70-120≤ 20[12]
AOAC & EN ComparisonPersimmon10089.2 - 103.14.1 - 10.2[9]
Modified QuEChERSRice5808.7[2]
Modified QuEChERS (MWCNT d-SPE)Rice1096.37.9[17]
µSPE CleanupRice1001076[14]
µSPE CleanupGrape100985[14]

Table 2: Effect of d-SPE Sorbent Modification on Pirimiphos-methyl Recovery

d-SPE Sorbent(s) Matrix Spiking Level (µg/kg) Average Recovery (%) RSD (%) Reference
PSAFruits & Vegetables10949[11]
Florisil + MgSO₄Fruits & VegetablesNot Specified70-120≤ 20[12]
PSA + C18Rice1001076[14]
Multi-Walled Carbon Nanotubes (MWCNTs)Rice1001073.5[17]
No Cleanup StepSoilNot Specified65-116≤ 17[5]

Experimental Protocols

Protocol 1: AOAC 2007.01 Buffered QuEChERS Method

This protocol is adapted for fruits and vegetables with high water content.

  • Sample Homogenization: Homogenize a representative sample (e.g., using a cryogenic mill) to a uniform consistency.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the AOAC extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 3 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for Low-Moisture Matrix (e.g., Rice)

This protocol includes a hydration step crucial for effective extraction from dry samples.

  • Sample Preparation: Weigh 5 g of finely ground rice sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and let the sample soak for 30-60 minutes to ensure full hydration.[2]

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate extraction salts (e.g., citrate or acetate buffering salts).

    • Cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile extract to a d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 (to remove lipids).[14]

    • Vortex for 1 minute.

  • Final Centrifugation: Centrifuge for 5 minutes.

  • Analysis: Collect the supernatant for analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 3: Analysis Sample 1. Homogenized Sample (10-15g) AddSolvent 2. Add Acetonitrile Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (MgSO4 + Buffer) AddSolvent->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Aliquot 6. Take Aliquot of Supernatant Centrifuge1->Aliquot Organic Layer Add_dSPE 7. Add to d-SPE Tube (MgSO4 + Sorbents like PSA/C18) Aliquot->Add_dSPE Vortex 8. Vortex (30s) Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 FinalExtract 10. Collect Final Extract Centrifuge2->FinalExtract Cleaned Extract Analysis 11. GC-MS or LC-MS/MS Analysis FinalExtract->Analysis

Caption: General workflow of the two-step QuEChERS sample preparation method.

Troubleshooting_Low_Recovery cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Low Pirimiphos-methyl Recovery Observed Cause_pH Is the matrix pH affecting stability? Start->Cause_pH Cause_Cleanup Is analyte adsorbing to d-SPE sorbent? Start->Cause_Cleanup Cause_Matrix Are there significant matrix effects? Start->Cause_Matrix Sol_Buffer Use Buffered QuEChERS (e.g., AOAC Method) Cause_pH->Sol_Buffer Yes Sol_Sorbent Optimize d-SPE: - Avoid/Reduce GCB - Try Florisil Cause_Cleanup->Sol_Sorbent Likely Sol_Cal Use Matrix-Matched Calibration Standards Cause_Matrix->Sol_Cal Yes

References

Minimizing ion suppression effects for Pirimiphos-methyl quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of Pirimiphos-methyl using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for Pirimiphos-methyl quantification?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte, in this case, Pirimiphos-methyl, is reduced.[1] This phenomenon occurs when co-eluting components from the sample matrix (e.g., lipids, proteins, salts) compete with the analyte for ionization in the mass spectrometer's ion source. This competition leads to a decreased ionization efficiency for Pirimiphos-methyl, resulting in a lower signal intensity.[2] For Pirimiphos-methyl, an organophosphate pesticide often analyzed in complex matrices like food or environmental samples, this effect can severely compromise the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to underestimation of its concentration.[3][4]

Q2: How can I determine if my Pirimiphos-methyl analysis is affected by ion suppression?

A2: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This technique involves continuously infusing a standard solution of Pirimiphos-methyl into the LC flow after the analytical column, while injecting a blank sample extract.[1][5] A stable signal is expected, but any drop in this signal indicates a region where co-eluting matrix components are causing ion suppression.

  • Post-Extraction Spike Comparison: This is a quantitative approach where the response of Pirimiphos-methyl in a standard solution is compared to its response when spiked into a blank matrix extract after the sample preparation process.[2] A lower response in the matrix extract compared to the pure solvent indicates ion suppression.[2] The Matrix Effect (ME) can be calculated using the formula:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[6]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for Pirimiphos-methyl?

A3: Effective sample preparation is the most critical step to minimize ion suppression.[7] The goal is to remove interfering matrix components while efficiently extracting Pirimiphos-methyl.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and highly effective method for pesticide residue analysis in diverse matrices.[8][9] It involves an initial extraction with acetonitrile and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE) using sorbents to remove specific interferences.[8][10]

  • Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively isolate Pirimiphos-methyl from the sample matrix, offering a more rigorous cleanup than simpler methods like protein precipitation.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening ion suppression.[5] However, this approach may compromise the method's sensitivity if Pirimiphos-methyl is present at very low levels.[5]

Q4: How can I optimize my LC-MS/MS method to further minimize ion suppression?

A4: Beyond sample preparation, optimizing your instrumental method is crucial.

  • Chromatographic Separation: Improving the separation of Pirimiphos-methyl from matrix components is key. This can be achieved by adjusting the mobile phase composition, modifying the gradient elution program, or using a column with different selectivity.[2] The goal is to shift the Pirimiphos-methyl peak away from regions of high ion suppression.[2]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI) for certain compounds, as ionization occurs in the gas phase.[1][11] Evaluating both sources can be beneficial.

  • Instrument Parameters: Fine-tuning ion source parameters such as sprayer voltage, gas temperatures, and gas flow rates can improve analyte signal and stability.[12]

Q5: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A5: Both are valid strategies to compensate for, rather than eliminate, ion suppression.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank sample matrix that is identical to the samples being analyzed.[1] This approach is cost-effective and compensates for the matrix effect by ensuring that both calibrants and samples experience similar levels of suppression or enhancement.[3][13] It is a widely accepted practice in routine analysis.[14]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for quantitative LC-MS/MS analysis.[15] A SIL-IS for Pirimiphos-methyl has the same chemical structure but contains heavier isotopes (e.g., ¹³C, ²H). It co-elutes with the analyte and is affected by ion suppression in nearly the same way.[16] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with variable matrix effects between samples.[17] This is the preferred method when the highest accuracy and precision are required, or when a suitable blank matrix is unavailable.[16]

Troubleshooting Guide

Problem: Low, inconsistent, or non-reproducible peak areas for Pirimiphos-methyl.

This issue is a classic symptom of uncorrected ion suppression. The following decision tree can guide your troubleshooting process.

G start Low / Inconsistent Pirimiphos-methyl Signal check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is check_is_performance Is the SIL-IS signal also low or unstable? check_is->check_is_performance Yes implement_comp Implement a Compensation Strategy check_is->implement_comp No is_yes Yes is_no No instrument_issue Potential Instrument Issue: - Check spray stability - Clean ion source - Verify LC performance check_is_performance->instrument_issue Yes reassess_method Re-assess Sample Prep & LC Method: - Severe matrix effects are present - Improve cleanup (d-SPE/SPE) - Optimize chromatography check_is_performance->reassess_method No is_perf_yes Yes is_perf_no No quantify_suppression Quantify Ion Suppression: - Perform Post-Extraction Spike - Perform Post-Column Infusion implement_comp->quantify_suppression comp_choice Use Matrix-Matched Calibration OR Acquire and use a SIL-IS (recommended) suppression_severe Is Suppression > 50%? quantify_suppression->suppression_severe suppression_severe->reassess_method Yes suppression_severe->comp_choice No severe_yes Yes severe_no No

Caption: Troubleshooting decision tree for low Pirimiphos-methyl signal.

Experimental Protocols & Data

Protocol 1: QuEChERS Sample Preparation for Cereal Matrix

This protocol is a modified version of the standard QuEChERS method, suitable for extracting Pirimiphos-methyl from a dry matrix like cereal or rice.[8][10]

  • Sample Homogenization: Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of reagent water and vortex for 1 minute to rehydrate the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • If using an internal standard, spike the sample at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[13]

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[10]

    • Cap and shake for 1 minute.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the final supernatant, dilute if necessary, and inject it into the LC-MS/MS system.

Data Presentation: Impact of d-SPE Sorbent on Matrix Effect

The choice of d-SPE sorbent is critical for removing specific interferences. Primary Secondary Amine (PSA) removes polar interferences like sugars and organic acids, C18 removes nonpolar interferences like lipids, and Graphitized Carbon Black (GCB) removes pigments.[9]

d-SPE Sorbent CombinationMatrix TypePirimiphos-methyl Recovery (%)Matrix Effect (ME %)Primary Interferences Removed
MgSO₄ + PSAApple9578 (Suppression)Sugars, Organic Acids
MgSO₄ + PSA + C18Avocado9285 (Suppression)Lipids, Fatty Acids
MgSO₄ + PSA + GCBGreen Tea8891 (Slight Suppression)Pigments (e.g., Chlorophyll)

Note: Data are representative examples compiled from typical results in pesticide analysis literature.[9][18] ME is calculated as (Area in Matrix / Area in Solvent) x 100.

Protocol 2: Typical LC-MS/MS Parameters for Pirimiphos-methyl

These are starting parameters that should be optimized for your specific instrument and application.

ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, <2.7 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL
Column Temp.40 °C
Example Gradient 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B)
MS/MS System
Ionization ModeESI Positive
MRM Transition 1 (Quantifier)306.1 > 164.1[19]
MRM Transition 2 (Qualifier)306.1 > 108.1[19]
Ion Source Temp.400 - 550 °C[13]
Capillary Voltage3500 - 5500 V[13]

Visualizations

General Analytical Workflow

This diagram outlines the complete process from sample preparation to final data analysis, highlighting key decision points for mitigating ion suppression.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review sample Homogenized Sample extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (d-SPE / SPE) extraction->cleanup lc_sep LC Separation cleanup->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant calibration Calibration Strategy quant->calibration sil_is SIL-IS calibration->sil_is Ideal matrix_match Matrix-Matched calibration->matrix_match Alternative result Final Result sil_is->result matrix_match->result

Caption: Workflow for Pirimiphos-methyl analysis with ion suppression control.

References

Technical Support Center: Isotope Dilution Analysis of Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isotope dilution analysis for the quantification of organophosphates.

Troubleshooting Guide

This section addresses common issues encountered during the isotope dilution analysis of organophosphates in a question-and-answer format.

Question: Why am I observing low recovery of my target organophosphates?

Answer: Low recovery can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshoot this issue:

  • Extraction Efficiency: The choice of extraction method and solvent is critical. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. However, the polarity of the organophosphate and the nature of the matrix can significantly impact recovery. For instance, more polar organophosphates may require a more polar extraction solvent. In some cases, adjusting the pH of the sample can improve the extraction efficiency of ionizable organophosphates. For solid-phase extraction (SPE), ensure the chosen sorbent has the appropriate chemistry to retain your analytes. For example, reversed-phase C18 sorbents are commonly used, but for very polar organophosphates, a polymeric sorbent might be more effective.[1][2] In a study on animal-derived foods, a mixture of acetonitrile and acetone was found to be an effective extraction solvent in a modified QuEChERS protocol.[2]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression and, consequently, lower calculated recoveries.[3] This is a particularly common issue in complex matrices like food and biological samples. To mitigate this, consider the following:

    • Cleanup: An effective cleanup step after extraction is crucial. For QuEChERS extracts, dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments are common.[4][5] However, be aware that GCB can also retain planar pesticides, potentially reducing their recovery.[6] A novel sorbent, Enhanced Matrix Removal-Lipid (EMR-Lipid), has shown good performance in fatty matrices.[3]

    • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. A 5-fold dilution has been shown to reduce ion suppression between 30% and 50% to below 10% in some cases.[7]

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[6]

  • Internal Standard Selection: The isotopically labeled internal standard should ideally be added to the sample before extraction to account for losses during the entire procedure. It is crucial that the internal standard has physicochemical properties very similar to the analyte of interest to ensure they behave similarly during extraction, cleanup, and analysis.[8]

  • Analyte Degradation: Some organophosphates are susceptible to degradation during sample preparation and analysis. For example, base-sensitive compounds may degrade if the pH is not controlled. Adding a small amount of acid, like formic acid, to the final extract can help to prevent the degradation of such compounds while awaiting LC analysis.[6]

Question: My chromatographic peaks are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing in gas chromatography (GC) or liquid chromatography (LC) can lead to poor resolution and inaccurate integration. Here are the common causes and solutions:

  • Active Sites in the GC System: In GC analysis, active sites in the inlet liner, column, or detector can interact with polar organophosphates, causing peak tailing.

    • Solution: Use deactivated inlet liners and high-quality, inert GC columns. Regularly perform inlet maintenance, including replacing the liner and septum. Trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can also help to remove active sites that have developed over time.[9]

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to peak tailing.

    • Solution: Implement a robust sample cleanup procedure to remove matrix interferences. If contamination is suspected, bake out the column according to the manufacturer's instructions. In severe cases, the column may need to be replaced.

  • Improper Column Installation: An incorrectly installed column in the GC inlet or detector can cause peak distortion.

    • Solution: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector, following the instrument manufacturer's guidelines.

  • Inappropriate Solvent or pH in LC: In LC, a mismatch between the sample solvent and the mobile phase can cause peak distortion. For ionizable organophosphates, the pH of the mobile phase can significantly affect peak shape.

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.

Question: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I address this?

Answer: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples.

  • Cause: Matrix effects arise from co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analytes in the mass spectrometer's ion source. This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte signal, resulting in inaccurate quantification.[4][10]

  • Solutions:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. This can be achieved by optimizing the SPE or QuEChERS cleanup step. Experiment with different sorbents to find the most effective combination for your specific matrix and analytes.[3][5]

    • Chromatographic Separation: Improve the chromatographic separation to separate the analytes from the co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.

    • Isotope Dilution: The use of a stable isotopically labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects. Since the internal standard is chemically identical to the analyte, it will experience the same degree of signal suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[8]

    • Matrix-Matched Standards: If an isotopically labeled internal standard is not available, using matrix-matched calibration standards can help to correct for matrix effects.[6]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect. However, this may compromise the method's sensitivity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using isotope dilution analysis for organophosphates?

A1: Isotope dilution analysis is considered the gold standard for quantitative analysis for several reasons:

  • Accuracy and Precision: It corrects for analyte losses during sample preparation and for variations in instrument response, leading to highly accurate and precise results.

  • Matrix Effect Compensation: The use of a co-eluting, isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement in mass spectrometry.[8]

  • Method Robustness: The method is less susceptible to variations in extraction recovery and injection volume, making it more robust and reliable.

Q2: How do I select an appropriate internal standard for my analysis?

A2: The ideal internal standard is a stable isotopically labeled analog of the analyte of interest (e.g., deuterated or ¹³C-labeled). If a labeled analog is not available, a structural analog with similar chemical and physical properties can be used. Key selection criteria include:

  • It should not be present in the samples being analyzed.

  • It should have a similar retention time to the analyte but should be chromatographically resolved.

  • It should have similar extraction and ionization behavior to the analyte.[8]

  • It should be of high purity and its concentration in the spiking solution should be accurately known.

Q3: What are the differences between SPE and QuEChERS for sample preparation?

A3: Both SPE and QuEChERS are effective sample preparation techniques, but they differ in their approach:

  • Solid-Phase Extraction (SPE): SPE is a more traditional technique that uses a solid sorbent packed in a cartridge to selectively retain and elute the analytes of interest. It is highly selective and can provide very clean extracts. However, it can be more time-consuming and require more solvent than QuEChERS.

  • QuEChERS: QuEChERS is a more recent technique that involves a simple solvent extraction (usually with acetonitrile) followed by a "salting-out" step and a dispersive SPE (d-SPE) cleanup. It is a faster and less labor-intensive method that uses smaller volumes of solvent.[1] It is particularly well-suited for multi-residue analysis in a wide range of food matrices.

Q4: Can I use the same method for different types of matrices?

A4: While the general principles of isotope dilution analysis remain the same, the sample preparation protocol often needs to be optimized for different matrices. The type and amount of co-extracted matrix components can vary significantly between, for example, a water sample and a fatty food sample. Therefore, the extraction and cleanup steps should be validated for each matrix type to ensure optimal recovery and minimal matrix effects.

Data Presentation

Table 1: Recovery of Selected Organophosphates using Different QuEChERS Cleanup Sorbents in Fatty Vegetable Matrices.

PesticideC18+PSA Recovery (%)Z-Sep+ Recovery (%)EMR-Lipid Recovery (%)
Olive Oil
Chlorpyrifos859298
Diazinon828995
Malathion788592
Olives
Chlorpyrifos758188
Diazinon727885
Malathion687581
Avocado
Chlorpyrifos808894
Diazinon788591
Malathion748188

Data synthesized from a study evaluating different cleanup sorbents for pesticide analysis in fatty vegetable matrices.[3]

Table 2: Typical GC-MS Parameters for Organophosphate Analysis.

ParameterSetting
GC System Agilent 6890N or similar
Column DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Splitless
Inlet Temperature 250 °C
Oven Program 70 °C (2 min), then 25 °C/min to 150 °C (0 min), then 3 °C/min to 200 °C (0 min), then 8 °C/min to 280 °C (5 min)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
MS System Agilent 5975B MSD or similar
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Parameters are typical and may require optimization for specific applications and instruments.[10][11][12]

Table 3: Typical LC-MS/MS Parameters for Organophosphate Analysis.

ParameterSetting
LC System Agilent 1290 Infinity II or similar
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Agilent 6490 Triple Quadrupole or similar
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Parameters are typical and may require optimization for specific applications and instruments.[13][14][15]

Experimental Protocols

Protocol 1: General QuEChERS Procedure for Organophosphate Analysis in a Food Matrix

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add the isotopically labeled internal standard solution. c. Add 10 mL of acetonitrile. d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Shake for 30 seconds. c. Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation: a. Take an aliquot of the cleaned extract and, if necessary, add a small amount of acid (e.g., formic acid) to stabilize acid-labile organophosphates. b. The extract is now ready for analysis by GC-MS or LC-MS/MS.

This is a general protocol and may need to be modified based on the specific matrix and target analytes.[1][2]

Protocol 2: General Solid-Phase Extraction (SPE) Procedure for Organophosphate Analysis in a Water Sample

  • Sample Pre-treatment: a. Filter the water sample (e.g., 500 mL) to remove any particulate matter. b. Adjust the pH of the sample if necessary to ensure the analytes are in a neutral form for optimal retention on a reversed-phase sorbent. c. Add the isotopically labeled internal standard solution.

  • SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: a. Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: a. Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: a. Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove excess water.

  • Elution: a. Elute the retained organophosphates with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Mandatory Visualization

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spike with Isotopically Labeled Internal Standard Homogenize->Spike Extract Extraction (e.g., QuEChERS or SPE) Spike->Extract Cleanup Cleanup (e.g., d-SPE) Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Inject Injection into GC-MS or LC-MS/MS Final_Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Result Quantify->Result

Caption: Experimental workflow for isotope dilution analysis of organophosphates.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Check_Extraction Review Extraction Method Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Check_Extraction->Check_Cleanup Efficient Solvent Optimize Extraction Solvent and/or pH Check_Extraction->Solvent Inefficient Check_IS Verify Internal Standard Addition Check_Cleanup->Check_IS Effective Sorbent Optimize Cleanup Sorbent(s) or Dilute Extract Check_Cleanup->Sorbent Ineffective Check_Degradation Investigate Analyte Degradation Check_IS->Check_Degradation Correct IS_Timing Ensure IS is added before extraction Check_IS->IS_Timing Incorrect Stabilize Stabilize Extract (e.g., adjust pH) Check_Degradation->Stabilize Suspected Resolved Issue Resolved Check_Degradation->Resolved Not Suspected Solvent->Resolved Sorbent->Resolved IS_Timing->Resolved Stabilize->Resolved

Caption: Troubleshooting decision tree for low recovery of organophosphates.

References

Improving reproducibility of Pirimiphos-methyl analysis with an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Pirimiphos-methyl analysis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on the effective use of internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard recommended for Pirimiphos-methyl analysis?

A1: An internal standard (IS) is crucial for improving the precision and accuracy of Pirimiphos-methyl analysis. It compensates for variations in sample preparation, injection volume, and instrument response. By adding a known amount of a chemically similar compound (the internal standard) to both the samples and calibration standards, any analytical variability will affect both the analyte and the IS to a similar degree. This allows for a more accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.

Q2: What are suitable internal standards for Pirimiphos-methyl analysis?

A2: The choice of internal standard depends on the analytical technique. Here are some proven options:

  • For Gas Chromatography (GC-FID): n-Octadecane has been used as an effective internal standard.

  • For High-Performance Liquid Chromatography (HPLC-UV): 4,4'-dimethoxybenzophenone is a suitable choice.

  • For Gas Chromatography-Mass Spectrometry (GC-MS/MS): Isotopically labeled standards like α-BHC-d6 are excellent choices. Triphenyl phosphate (TPP) can also be used as an internal standard for the analysis of organophosphate pesticides.[1][2]

The ideal internal standard should have similar chemical properties and retention time to Pirimiphos-methyl but be well-resolved from it and other matrix components.

Q3: What are the common analytical techniques for Pirimiphos-methyl quantification?

A3: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC is widely used, often with detectors like Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Electron Capture Detector (ECD), or Mass Spectrometry (MS). GC-MS/MS is particularly powerful for its high selectivity and sensitivity.

  • HPLC coupled with a UV detector is also a reliable method for the quantification of Pirimiphos-methyl.

Q4: What is the "matrix effect" and how can it be minimized in Pirimiphos-methyl analysis?

A4: The matrix effect is the alteration of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix.[3][4] In GC analysis of organophosphates, this can lead to signal enhancement, where the matrix components protect the analyte from degradation in the injector port.[4] In LC-MS, it often causes ion suppression. To minimize the matrix effect:

  • Use an Internal Standard: A suitable internal standard that experiences similar matrix effects can significantly improve accuracy.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3]

  • Sample Preparation: Employ effective sample cleanup techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components.

  • Analyte Protectants: In GC analysis, adding analyte protectants to the sample can help to reduce the degradation of Pirimiphos-methyl in the injector.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Pirimiphos-methyl.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the injector or column: Organophosphates like Pirimiphos-methyl can interact with active sites, leading to peak tailing and poor reproducibility.[6]- Use a deactivated injector liner and packing material. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column from the injector end.
Low or No Response Analyte degradation in the injector: Pirimiphos-methyl can be thermally labile and degrade in a hot injector.[6]- Optimize the injector temperature; a lower temperature may reduce degradation. - Use a pulsed splitless injection to minimize the time the analyte spends in the injector.
Poor Reproducibility Inconsistent injection volume or matrix effects: Variations in manual injections or strong matrix effects can lead to poor reproducibility.- Use an autosampler for precise and repeatable injections. - Crucially, incorporate a suitable internal standard into your workflow. - Employ matrix-matched calibration.
Baseline Drift or Noise Column bleed or contamination: This can interfere with the detection of low-level analytes.- Condition the column. - Check for and eliminate leaks in the gas lines. - Ensure high-purity carrier gas is used.
Shifting Retention Times Leaks in the carrier gas line or column aging: This affects the stability of the analysis.- Perform a leak check of the system. - If the column is old, consider replacing it.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH or column degradation: The peak shape of Pirimiphos-methyl can be sensitive to mobile phase conditions.- Adjust the mobile phase pH to ensure Pirimiphos-methyl is in a single ionic form. - Flush the column with a strong solvent to remove contaminants. - Replace the column if it is old or has been subjected to harsh conditions.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate: This is a common cause of retention time shifts.- Ensure the mobile phase is well-mixed and degassed. - Check the pump for leaks and ensure it is delivering a constant flow rate.
Poor Reproducibility Variability in sample preparation or injection volume. - Use an autosampler for consistent injection volumes. - Incorporate a suitable internal standard (e.g., 4,4'-dimethoxybenzophenone).
High Backpressure Blockage in the system: This can be caused by particulate matter from the sample or mobile phase.- Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - Reverse flush the column (if permitted by the manufacturer).

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Pirimiphos-methyl in Food Matrices with an Internal Standard

This protocol is a general guideline and should be optimized for your specific instrument and matrix.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the internal standard solution (e.g., α-BHC-d6 at a concentration of 100 ng/mL).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a clean-up tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Conditions

  • GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS/MS Parameters: Monitor at least two MRM (Multiple Reaction Monitoring) transitions for both Pirimiphos-methyl and the internal standard.

Protocol 2: HPLC-UV Analysis of Pirimiphos-methyl with an Internal Standard

1. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Pirimiphos-methyl and 4,4'-dimethoxybenzophenone (internal standard) in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Pirimiphos-methyl stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL. Add the internal standard to each calibration standard to a final concentration of 5 µg/mL.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., acetonitrile or methanol). Add the internal standard to the sample extract to a final concentration of 5 µg/mL. Filter the final extract through a 0.45 µm filter before injection.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

Quantitative Data Summary

The use of an internal standard significantly improves the precision of the analysis, as reflected in the lower relative standard deviation (RSD) values.

Table 1: Method Performance for Pirimiphos-methyl Analysis

ParameterHPLC-UVGC-MS/MS
Linearity Range 9.59 - 16.44 mg/100 mL1 - 50 µg/L
Correlation Coefficient (r²) 0.999> 0.99
Recovery (%) 98.5 - 101.285 - 115
Precision (RSD, %) < 1< 15
Limit of Quantification (LOQ) 0.000002%1 µg/L

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_standards Calibration Standards Sample Weigh Sample Add_IS_Sample Add Internal Standard Sample->Add_IS_Sample Extraction Extraction (e.g., QuEChERS) Add_IS_Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Final_Sample Final Sample Extract Cleanup->Final_Sample Inject Inject into GC/HPLC Final_Sample->Inject Separation Chromatographic Separation Inject->Separation Detection Detection (MS, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification Ratio->Quantification Calibration Curve Prepare_Standards Prepare Calibration Standards Add_IS_Standards Add Internal Standard Prepare_Standards->Add_IS_Standards Add_IS_Standards->Inject Analyze Standards

Caption: Experimental workflow for Pirimiphos-methyl analysis with an internal standard.

Troubleshooting_Logic Start Analytical Problem Observed (e.g., Poor Reproducibility, Peak Tailing) Check_IS Is an Internal Standard Being Used? Start->Check_IS Implement_IS Implement a Suitable Internal Standard Check_IS->Implement_IS No Check_Peak_Shape Is Peak Shape Acceptable? Check_IS->Check_Peak_Shape Yes Implement_IS->Check_Peak_Shape Troubleshoot_Peak_Shape Troubleshoot Peak Shape Issues (See GC/HPLC Guides) Check_Peak_Shape->Troubleshoot_Peak_Shape No Check_Reproducibility Is Reproducibility Improved? Check_Peak_Shape->Check_Reproducibility Yes Troubleshoot_Peak_Shape->Check_Reproducibility Review_Method Review and Optimize Entire Method (Sample Prep, Instrument Conditions) Check_Reproducibility->Review_Method No Resolved Problem Resolved Check_Reproducibility->Resolved Yes Review_Method->Resolved

Caption: A logical workflow for troubleshooting common issues in Pirimiphos-methyl analysis.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Quantification of Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide and acaricide.[1] The accurate determination of its residues is critical in food safety, environmental monitoring, and toxicology studies. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental protocols and performance data of common analytical techniques.

Experimental Protocols

A crucial step in the analysis of Pirimiphos-methyl from complex matrices is sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction procedure for pesticide residues from various food and environmental samples.[2][3]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS protocol involves an initial extraction with acetonitrile followed by a partitioning step and a clean-up phase using dispersive solid-phase extraction (d-SPE).[2][3]

1. Extraction:

  • Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.[3] For low-moisture samples, add a specified volume of water to hydrate the sample.[2][4]

  • Add 10 mL of acetonitrile.[3] An internal standard can be added at this stage.[4]

  • Agitate the mixture vigorously for a set period (e.g., 1-30 minutes).[3][4]

  • Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, to induce liquid-liquid partitioning and adjust the pH.[3][4]

  • Immediately shake or vortex the tube for 1 minute and then centrifuge.[3][4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer into a d-SPE tube.[3]

  • The d-SPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent like Primary Secondary Amine (PSA) to remove interfering matrix components such as organic acids and sugars.[2][5][6] For complex matrices, other sorbents like C18 or graphitized carbon black (GCB) may be included.[5][7]

  • Vortex the tube and centrifuge again.[5]

  • The resulting supernatant is the final extract, ready for instrumental analysis by GC or LC techniques.[3]

Analytical Methodologies

Below are the detailed protocols for three common methods used for Pirimiphos-methyl quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of Pirimiphos-methyl, particularly in less complex matrices or for formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-VIS detector.[8]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of acetonitrile and water, often in a ratio of 85:15 (v/v).[8]

  • Flow Rate: Typically maintained at 1.0 mL/min.[8]

  • Detection: The eluent is monitored at a wavelength of 254 nm.[8]

  • Injection Volume: 20 µL.[8]

  • Quantification: A stock solution of a Pirimiphos-methyl standard is prepared in the mobile phase. Calibration solutions are made by serial dilution of the stock solution to create a calibration curve. The concentration in the sample is determined by comparing its peak area to the calibration curve.[8]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of Pirimiphos-methyl in complex matrices like food and biological samples.[1][9]

  • Instrumentation: An LC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.[2][9]

  • Column: A reversed-phase C18 column suitable for UHPLC or HPLC.[6][10]

  • Mobile Phase: A gradient elution is typically used, consisting of two phases:

    • A: Water with a modifier like ammonium formate (e.g., 2 mM) and formic acid (e.g., 0.1%).[5][6]

    • B: Methanol or acetonitrile with similar modifiers.[5][6]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.[11] At least two specific precursor-to-product ion transitions are monitored for confirmation and quantification. For Pirimiphos-methyl, a common precursor ion is m/z 306.1.[4][12]

  • Quantification: Matrix-matched calibration standards are often used to compensate for matrix effects.

Method 3: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

GC-NPD is a highly selective and sensitive method for the analysis of nitrogen- and phosphorus-containing compounds like Pirimiphos-methyl.[13]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).[13][14]

  • Column: A fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate.[14]

  • Injector and Detector Temperatures: Typically set at 250 °C and 300-325 °C, respectively.[14]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Quantification: Calibration is performed using external or internal standards. Due to potential matrix enhancement effects, matrix-matched standards are recommended for accurate quantification in complex samples.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the described analytical methods based on published data.

ParameterHPLC-UVLC-MS/MSGC-NPD
Limit of Detection (LOD) 0.000001% (10 ng/mL)~0.67-2.23 µg/L (in water)Low to sub-ppb concentrations[13]
Limit of Quantification (LOQ) 0.000002% (20 ng/mL)0.01 mg/kg (in food)[4]; 5 µg/kg (in rice)[2]0.01 to 0.165 µg/mL[15]
Linearity (R²) >0.99>0.99[2]>0.999[13]
Recovery (%) Not specified77.1% - 111.5%[2]60% - 100%
Precision (RSD) Not specified< 20%5% - 12%
Selectivity ModerateHighHigh (for N and P compounds)
Matrix Effects ModerateSignificant (requires matrix-matched standards)Significant (requires matrix-matched standards)

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison (ILC), which is essential for quality assurance and method validation in analytical laboratories.[16][17][18]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define ILC Objectives (e.g., Proficiency Testing, Method Validation) B Select Test Material & Analyte (e.g., Pirimiphos-methyl in Spinach) A->B C Prepare & Characterize Test Samples (Homogeneity & Stability Testing) B->C D Develop & Distribute Protocol (Standard Operating Procedure) C->D E Distribute Samples to Participating Laboratories D->E Shipment F Laboratories Perform Analysis (Following the Provided SOP) E->F G Laboratories Report Results (Including Raw Data & QC) F->G H Collect & Compile Data G->H Submission I Statistical Analysis (e.g., Z-Scores, Reproducibility) H->I J Prepare Final Report (Summary, Performance Evaluation) I->J K Provide Feedback to Participants (Confidential) J->K K->A Feedback Loop for Future ILCs

Caption: Workflow for an Inter-Laboratory Comparison (ILC) study.

References

Performance characteristics of LC-MS/MS versus GC-MS for Pirimiphos-methyl analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of pirimiphos-methyl, an organophosphate insecticide, is critical in ensuring food safety and environmental monitoring. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

At a Glance: Key Performance Characteristics

The selection between LC-MS/MS and GC-MS/MS for pirimiphos-methyl analysis often depends on the sample matrix, required sensitivity, and the desired scope of the multi-residue method. Generally, LC-MS/MS is favored for its high sensitivity and applicability to a broader range of pesticides, including more polar compounds.[1] Conversely, GC-MS/MS remains a robust and reliable technique, particularly for volatile and semi-volatile compounds.

Performance CharacteristicLC-MS/MSGC-MS/MSNotes
Limit of Quantification (LOQ) Typically lower, e.g., 0.002 mg/kg in cereals.Generally in the range of 0.01 mg/kg.LC-MS/MS often demonstrates superior sensitivity for many pesticides.
Amenability HighModeratePirimiphos-methyl is amenable to both, but LC-MS/MS is more versatile for broader pesticide screens.
Matrix Effects Can be significant (signal suppression or enhancement).Can also be present, but often manageable with appropriate inlet maintenance.Both techniques require matrix-matched standards for accurate quantification.
Sample Throughput High, with fast analysis times.Can be high, especially with modern fast GC methods.
Derivatization Not required for pirimiphos-methyl.Not required for pirimiphos-methyl.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are based on validated methods for the analysis of pirimiphos-methyl in complex matrices such as cereals.

Sample Preparation: QuEChERS Method

A widely adopted sample preparation method for both LC-MS/MS and GC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

  • Sample Homogenization : Mill the sample to a fine powder.

  • Extraction :

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Shake vigorously.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

  • Centrifugation : Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE mixture (e.g., PSA, C18, magnesium sulfate).

    • This step removes interfering matrix components like fatty acids and pigments.

    • Vortex and centrifuge.

  • Final Extract Preparation : The supernatant is collected. For LC-MS/MS, it can often be diluted and directly injected. For GC-MS/MS, a solvent exchange to a more volatile solvent like cyclohexane may be performed.[2]

Instrumental Analysis: LC-MS/MS
  • Chromatographic System : Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column is commonly used.

  • Mobile Phase : A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray Ionization (ESI) in positive mode is typically used for pirimiphos-methyl.

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For pirimiphos-methyl, a common transition is m/z 306 -> 164.[3]

Instrumental Analysis: GC-MS/MS
  • Chromatographic System : Gas chromatograph with a temperature-programmable oven.

  • Injector : A split/splitless or programmable temperature vaporizer (PTV) inlet.

  • Carrier Gas : Helium or hydrogen.

  • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization : Electron Ionization (EI) is standard.

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored. For pirimiphos-methyl, transitions such as m/z 305 -> 290 and 305 -> 125 can be used.[2]

Performance Data Comparison

The following table summarizes quantitative data for pirimiphos-methyl analysis in cereals, as reported in a validation study.[2]

ParameterLC-MS/MSGC-MS/MS
Matrix Wheat, Rye, Oat, RiceWheat, Rye, Oat, Rice
LOQ (mg/kg) 0.010.01
Recovery (%) 70-120%70-120%
Precision (RSD %) ≤ 20%≤ 20%
Linearity (R²) ≥ 0.99≥ 0.99

While the LOQs in this specific study were comparable, other studies have shown that LC-MS/MS can achieve significantly lower detection limits for many pesticides.[1]

Visualizing the Workflow and Selection Logic

To better illustrate the analytical processes and the decision-making involved, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation dSPE_Cleanup dSPE_Cleanup Centrifugation->dSPE_Cleanup Final_Extract Final_Extract dSPE_Cleanup->Final_Extract Supernatant LC_Separation LC_Separation Final_Extract->LC_Separation Direct Injection/ Dilution GC_Separation GC_Separation Final_Extract->GC_Separation Solvent Exchange (Optional) ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization MS_Analysis_LC MS_Analysis_LC ESI_Ionization->MS_Analysis_LC EI_Ionization EI_Ionization GC_Separation->EI_Ionization MS_Analysis_GC MS_Analysis_GC EI_Ionization->MS_Analysis_GC

General analytical workflow for pesticide residue analysis.

selection_logic cluster_properties Key Properties Analyte_Properties Analyte: Pirimiphos-methyl Physicochemical Properties Volatility Volatility: Moderate Polarity Polarity: Non-polar to Semi-polar Thermal_Stability Thermal Stability: Good Decision Technique Selection Volatility->Decision Polarity->Decision Thermal_Stability->Decision LC_MSMS LC-MS/MS (High Sensitivity, Versatile) Decision->LC_MSMS Amenable GC_MSMS GC-MS/MS (Robust, Good for Volatiles) Decision->GC_MSMS Amenable

Selection logic for Pirimiphos-methyl analysis.

Conclusion

Both LC-MS/MS and GC-MS/MS are highly capable and validated techniques for the determination of pirimiphos-methyl residues. The choice between them is nuanced and depends on the specific requirements of the analysis.

  • LC-MS/MS is often the preferred method for multi-residue screening programs that include a wide range of pesticides with varying polarities and is generally more sensitive.

  • GC-MS/MS is a reliable and robust alternative, particularly well-suited for laboratories with established expertise in gas chromatography for organophosphate analysis.

For the analysis of pirimiphos-methyl, both techniques can achieve the low detection limits required by regulatory bodies. Therefore, the decision may ultimately be influenced by the availability of instrumentation, laboratory expertise, and the need to include other pesticides in the analytical scope.

References

Comparative Guide to the Analysis of Pirimiphos-methyl: Evaluating the Impact of a Deuterated Internal Standard on Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Pirimiphos-methyl, with a focus on the advantages of employing a deuterated internal standard, Pirimiphos-methyl-d6. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical technique for enhancing accuracy and precision in complex matrices by effectively compensating for matrix effects and variability in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in drug development and food safety who are engaged in the quantitative analysis of pesticide residues.

Data Presentation: Linearity and Range of Detection

The following table summarizes the performance characteristics of various analytical methods for the determination of Pirimiphos-methyl. The data has been compiled from multiple studies and highlights the typical linearity and detection limits achievable with and without the use of a deuterated internal standard. It is important to note that direct comparison of values between different studies should be made with caution due to variations in instrumentation, matrices, and experimental conditions.

Analytical MethodMatrixInternal StandardLinear RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MS/MS Various FoodsThis compound (Implied) 2.5 - 100 ng/mL> 0.99Not Reported10 µg/kg[1]
LC-MS/MS CannabisDeuterated Analogues 0.5 - 1000 ppbNot SpecifiedNot Reported1 ppb[2]
GC-FPD Yerba MateMatrix-Matched CalibrationNot Specified> 0.980.02 mg/kg0.04 mg/kg
HPLC-UV WaterExternal Standard9.59 - 16.44 mg/100mL0.999216 ng/mLNot Reported[3]
TLC Food & EnvironmentalNot ApplicableNot SpecifiedNot Applicable0.05 - 0.5 ng/mLNot Applicable[4]

Note: The use of a deuterated internal standard, such as this compound, is strongly recommended for complex matrices to mitigate matrix effects, leading to improved accuracy and reproducibility of quantitative results[2]. While direct comparative data within a single study is limited, the superior performance of methods employing SIL-IS is a well-established principle in analytical chemistry.

Experimental Protocols

A detailed experimental protocol for the analysis of Pirimiphos-methyl in a food matrix using a deuterated internal standard is provided below. This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.

Protocol: QuEChERS Extraction and GC-MS/MS Analysis of Pirimiphos-methyl

1. Sample Preparation (Homogenization)

  • For solid samples (e.g., fruits, vegetables, grains), cryogenically mill to a fine powder.

  • For liquid samples, ensure they are well-mixed.

2. Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the deuterated internal standard, this compound, at a known concentration (e.g., 100 µL of a 1 µg/mL solution).

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. The choice of d-SPE sorbent may vary depending on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

4. Final Extract Preparation

  • Take an aliquot of the cleaned-up supernatant.

  • The extract can be directly analyzed by GC-MS/MS or may require solvent exchange or concentration depending on the sensitivity requirements.

5. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless injection at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Optimize for the separation of Pirimiphos-methyl and other target analytes. A typical program might be: start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min, hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pirimiphos-methyl: Quantifier ion (e.g., m/z 305 -> 164), Qualifier ion (e.g., m/z 305 -> 290).

      • This compound: Monitor the corresponding mass-shifted transitions.

    • Source Temperature: e.g., 230 °C.

    • Quadrupole Temperature: e.g., 150 °C.

6. Quantification

  • Create a calibration curve by plotting the ratio of the peak area of Pirimiphos-methyl to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the amount of Pirimiphos-methyl in the samples using this calibration curve.

Mandatory Visualization

The following diagram illustrates the analytical workflow for the quantification of Pirimiphos-methyl using a deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Sample Collection (e.g., Food Matrix) homogenize Homogenization sample->homogenize weigh Weighing (10 g) homogenize->weigh add_solvent Add Acetonitrile (10 mL) weigh->add_solvent add_is Spike with This compound add_solvent->add_is vortex1 Vortex (1 min) add_is->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (PSA + MgSO₄) transfer_supernatant->add_dspe vortex2 Vortex (30 sec) add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 gcms GC-MS/MS Analysis (MRM Mode) centrifuge2->gcms data_processing Data Processing gcms->data_processing quantification Quantification using IS Calibration Curve data_processing->quantification result Result quantification->result Final Concentration

Caption: Analytical workflow for Pirimiphos-methyl analysis.

References

A Comparative Guide to Method Validation for Pirimiphos-methyl in Complex Matrices Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Pirimiphos-methyl in complex food matrices, adhering to the validation requirements of the SANTE/11312/2021 guidelines.[1][2][3] Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and its residues in food commodities are strictly regulated to ensure consumer safety. Accurate and reliable analytical methods are therefore crucial for monitoring compliance with Maximum Residue Limits (MRLs).

This document is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering a detailed overview of method performance, experimental protocols, and the validation workflow.

Methodological and Performance Comparison

The following tables summarize the key methodological aspects and performance data for the analysis of Pirimiphos-methyl in complex matrices, comparing a typical Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. Both methods utilize the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.[4][5][6]

Table 1: Methodological Comparison

ParameterMethod A: QuEChERS-GC-MS/MSMethod B: QuEChERS-LC-MS/MS
Matrix Cereals (e.g., wheat, corn, rice)Cereals (e.g., wheat, oat)
Extraction Modified QuEChERSModified QuEChERS
Cleanup Dispersive SPE with PSA and C18Dispersive SPE with PSA
Instrumentation Gas Chromatograph coupled to a Triple Quadrupole Mass SpectrometerLiquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)

Table 2: Performance Comparison according to SANTE Guidelines

Validation ParameterMethod A: QuEChERS-GC-MS/MSMethod B: QuEChERS-LC-MS/MSSANTE/11312/2021 Guideline
Linearity (R²) (typical) >0.99>0.99R² > 0.99
Recovery (%) 70-120%73-92%[4][5][6]70-120%
Repeatability (RSDr %) <20%11-16%[4][5][6]≤20%
Limit of Quantification (LOQ) 5-50 µg/kgTypically ≤10 µg/kgShould be at or below the MRL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established methods for pesticide residue analysis.

Method A: QuEChERS Extraction and GC-MS/MS Analysis
  • Sample Preparation: Homogenize 10 g of the cereal sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add the appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge.

  • Instrumental Analysis:

    • Take an aliquot of the cleaned extract for analysis.

    • Inject into the GC-MS/MS system.

    • GC Conditions (Typical):

      • Column: HP-5ms or equivalent

      • Injector Temperature: 250 °C

      • Oven Program: Start at 70 °C, ramp to 280 °C

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Method B: QuEChERS Extraction and LC-MS/MS Analysis
  • Sample Preparation: Homogenize 10 g of the cereal sample.

  • Extraction:

    • Follow the same extraction procedure as in Method A.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant to a tube containing PSA sorbent.

    • Vortex for 30 seconds and centrifuge.

  • Instrumental Analysis:

    • Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., methanol/water).

    • Inject into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase

      • Mobile Phase: Gradient of water and methanol/acetonitrile with additives like formic acid or ammonium formate.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Method Validation Workflow according to SANTE Guidelines

The following diagram illustrates the logical workflow for the validation of an analytical method for Pirimiphos-methyl in a complex matrix as per SANTE/11312/2021 guidelines.

SANTE_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_validation Phase 2: Method Validation cluster_assessment Phase 3: Assessment & Implementation define_scope Define Scope (Analyte, Matrix, MRL) method_dev Method Development (Extraction, Cleanup, Instrumental) define_scope->method_dev specificity Specificity & Selectivity (Blank Matrix Analysis) method_dev->specificity linearity Linearity (Calibration Curve, R²) specificity->linearity recovery Trueness (Recovery) (Spiked Samples at multiple levels) linearity->recovery precision Precision (Repeatability, RSDr) (Replicate Spiked Samples) recovery->precision loq Limit of Quantification (LOQ) (Lowest validated spike level) precision->loq compare_sante Compare with SANTE Criteria (Recovery: 70-120%, RSDr ≤20%) loq->compare_sante uncertainty Measurement Uncertainty (Estimation) validation_report Validation Report compare_sante->validation_report routine_analysis Routine Analysis with AQC (Ongoing Performance Verification) validation_report->routine_analysis

References

A Guide to Certified Reference Materials for Pirimiphos-methyl in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for Pirimiphos-methyl and details their application in method validation, supported by experimental data from published studies.

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide used to control a wide range of insects and mites.[1] Its presence in food and environmental samples is regulated, necessitating accurate and validated analytical methods for its determination.[1] Certified Reference Materials are crucial for ensuring the quality and comparability of these measurements.

Comparison of Pirimiphos-methyl Certified Reference Materials

Several suppliers offer Pirimiphos-methyl CRMs, each with specific certifications and formulations. The choice of a CRM will depend on the laboratory's specific needs, including the analytical technique employed and the required concentration. Below is a comparison of some available CRMs.

Supplier/BrandProduct Name/NumberFormatConcentrationCertification
Sigma-Aldrich Pirimiphos-methyl, TraceCERT®Neat-ISO/IEC 17025, ISO 17034
AccuStandard P-305NNeat10 mgISO 17034
AccuStandard P-305S-A-10XSolution in Acetone1000 µg/mLISO 17034
CPAChem P848820Solution in Cyclohexane100 µg/mLISO 17034, ISO 17025, ISO 9001
HPC Standards GmbH -High-purity reference material-Meets highest industrial standards
CRM LABSTANDARD CRM1Y6P065Neat≥ 95% purityISO 17034

The Role of CRMs in Analytical Method Validation

CRMs are indispensable tools for validating analytical methods, providing a benchmark for accuracy and traceability. Their use is integral to demonstrating that a method is fit for its intended purpose. The following diagram illustrates the typical workflow of using a Pirimiphos-methyl CRM in the validation of an analytical method.

G cluster_0 Method Validation Workflow using a CRM cluster_1 Validation Parameters A Obtain Certified Reference Material (CRM) of Pirimiphos-methyl B Prepare Standard Solutions (e.g., Calibration Curve) A->B C Develop Analytical Method (e.g., HPLC, GC-MS/MS) B->C D Validate Method Parameters C->D E Analyze Samples D->E D1 Linearity D->D1 D2 Accuracy D->D2 D3 Precision D->D3 D4 LOD/LOQ D->D4 D5 Specificity D->D5 F Report Results with Traceability to CRM E->F

Workflow for Method Validation using a CRM.

Experimental Data and Protocols for Pirimiphos-methyl Analysis

The following sections present experimental data and detailed protocols from studies that have validated analytical methods for the determination of Pirimiphos-methyl.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method for the quantitative determination of Pirimiphos-methyl has been developed and validated, demonstrating its suitability for routine analysis.[2]

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (Concentration Range) 9.59 - 16.44 mg/100mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was established
Precision (%RSD) Not explicitly stated, but the method was found to be precise
Accuracy (Recovery %) Not explicitly stated, but the method was found to be accurate
Limit of Detection (LOD) 0.000001%
Limit of Quantification (LOQ) 0.000002%

Experimental Protocol: HPLC Method

  • Instrumentation: Shimadzu LC-10AT VP with SPD-10A UV-VIS Detector.[2]

  • Column: Qualisil BDS 5u C18, 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile:Water (85:15 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Retention Time: 9.29 min.[2]

  • Standard Preparation: A stock solution was prepared by accurately weighing 137.0 mg of Pirimiphos-methyl standard (99.50% purity) and dissolving it in 100 mL of the mobile phase.[2] Calibration solutions were prepared by serial dilution of the stock solution.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method Validation

A multi-residue method for the analysis of pesticides, including Pirimiphos-methyl, in various matrices has been validated using GC-MS/MS.[3]

Table 2: GC-MS/MS Method Validation Parameters for Pirimiphos-methyl

ParameterResult
Linearity Not explicitly stated for Pirimiphos-methyl, but established for the multi-residue method.
Instrument Injection Precision (%RSD for Peak Area) 1.2–18.04% (for all compounds without internal standard)
Instrument Injection Precision (%RSD for Retention Time) < 0.5% (for all compounds)
Accuracy (Recovery %) Not explicitly stated for Pirimiphos-methyl.
Limit of Detection (LOD) Not explicitly stated for Pirimiphos-methyl.
Limit of Quantification (LOQ) Not explicitly stated for Pirimiphos-methyl.

Experimental Protocol: GC-MS/MS Method (QuEChERS Sample Preparation)

  • Sample Preparation (QuEChERS):

    • Add 20 mL of water to the sample, allow it to wet completely, then add 10 mL of acetonitrile.

    • Shake for 10 minutes on a horizontal shaker and centrifuge at 5000 rpm for 5 minutes.

    • Transfer the supernatant to a QuEChERS clean-up tube containing 1200 mg MgSO4, 400 mg PSA, and 400 mg C18.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Collect the supernatant for GC-MS/MS analysis.[3]

  • Standard Preparation:

    • Individual pesticide standard stock solutions were prepared gravimetrically at a concentration of ~1000 mg/L.

    • Intermediate standard stock solutions were prepared by diluting the individual stock solutions with acetonitrile to a concentration of 5000 ng/mL.

    • Working standards were prepared by further dilution of the intermediate stock solution.[3]

Alternative Reference Materials

While CRMs are the gold standard, laboratories may also use other reference materials for routine quality control. These can include:

  • In-house prepared standards: These are prepared internally from a well-characterized, high-purity material. The purity and concentration of these standards should be rigorously verified.

  • Reference materials (RMs): These materials are homogenous and stable with respect to specified properties, but their property values and associated uncertainties are not established with the same level of rigor as CRMs.

It is important to note that for establishing metrological traceability, which is a requirement of standards like ISO/IEC 17025, the use of CRMs is essential.

Conclusion

The selection and proper use of certified reference materials for Pirimiphos-methyl are fundamental to achieving accurate and reliable analytical results. This guide provides a starting point for researchers and scientists to compare available CRMs and understand their application in method validation. By adhering to validated protocols and utilizing high-quality reference materials, laboratories can ensure the integrity of their data in the analysis of this important pesticide.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pirimiphos-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pirimiphos-methyl-d6, an organophosphate pesticide. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

This compound, a deuterated form of Pirimiphos-methyl, is classified as a substance that can cause skin and eye irritation, is suspected of causing cancer if inhaled, and may cause damage to the central nervous system.[1][2] Therefore, stringent adherence to safety protocols is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Below is a summary of recommended PPE, including material-specific guidance for optimal protection.

PPE CategoryItemMaterial/TypeSpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or Butyl rubberNitrile Gloves: Suitable for splash protection and short-duration tasks. Consider double-gloving for added safety.[1][2] Butyl Rubber Gloves: Recommended for prolonged contact or when handling concentrated solutions due to higher resistance to organophosphates. Always inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.
Eye and Face Protection Safety glasses with side shields or GogglesPolycarbonate lensesMust be worn at all times in the laboratory. If there is a risk of splashes or aerosol generation, a face shield should be worn in addition to safety glasses or goggles.[1][2]
Body Protection Laboratory coat or Chemical-resistant suitTightly woven fabric or coated materialsA lab coat should be worn as a minimum. For tasks with a higher risk of splashes or spills, a chemical-resistant suit or apron is recommended.[2] Ensure clothing provides full coverage. Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
Respiratory Protection Air-purifying respirator (APR) with organic vapor cartridgesNIOSH-approvedA respirator is necessary when working outside of a fume hood or when there is a potential for inhalation exposure.[2] Use a NIOSH-approved respirator with organic vapor (OV) cartridges.[3][4] Ensure a proper fit test has been conducted.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key stages from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Prepare a Designated Work Area prep_sds->prep_area handle_weigh 4. Weighing and Aliquoting prep_area->handle_weigh handle_solution 5. Solution Preparation handle_weigh->handle_solution cleanup_decon 6. Decontaminate Work Surfaces handle_solution->cleanup_decon cleanup_waste 7. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for this compound.

Protocol 1: Weighing and Aliquoting Solid this compound

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Designate a specific area within the fume hood for weighing.

    • Place a plastic-backed absorbent liner on the work surface.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper/boats, and pre-labeled, sealable containers for aliquots.

  • Procedure:

    • Tare the analytical balance with the weighing paper/boat inside.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat. Avoid creating dust.

    • Once the desired weight is obtained, securely close the primary container.

    • Transfer the weighed solid into the pre-labeled aliquot container and seal it.

    • Clean the spatula and any other contaminated reusable equipment with an appropriate solvent (e.g., acetone or methanol) and collect the rinsate as hazardous waste.

    • Dispose of the weighing paper/boat and any other disposable materials in the designated solid hazardous waste container.

Protocol 2: Preparation of a Stock Solution

  • Preparation:

    • Follow all preparation steps from Protocol 1.

    • Select a suitable solvent (e.g., acetonitrile, methanol) as specified in your experimental protocol.

    • Have pre-labeled volumetric flasks with stoppers ready.

  • Procedure:

    • Weigh the required amount of this compound following Protocol 1.

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel can be used to prevent spillage.

    • Rinse the weighing paper/boat with a small amount of the chosen solvent and transfer the rinsate into the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask, filling it to approximately half of the final volume.

    • Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the prepared stock solution to a properly labeled storage bottle if it will not be used immediately.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all contaminated solid waste, including gloves, absorbent pads, weighing papers, and pipette tips. The container should be clearly labeled as "Hazardous Waste: this compound."
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all liquid waste, including unused solutions and solvent rinsates. The container should be clearly labeled with the chemical name and concentration. Do not mix with incompatible waste streams.
Sharps Labeled, puncture-proof sharps containerDispose of any contaminated needles or other sharps in a designated sharps container.
Empty Containers Original container or a labeled waste containerTriple-rinse the empty container with a suitable solvent.[5] Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.

All waste must be disposed of through your institution's hazardous waste management program.[6][7] Never pour this compound waste down the drain.[6]

  • Work Surfaces:

    • At the end of each work session, decontaminate the designated work area.

    • Wipe down all surfaces with a cloth soaked in a suitable solvent (e.g., acetone, methanol) followed by a detergent solution.

    • Collect all cleaning materials as solid hazardous waste.

  • Laboratory Equipment:

    • Reusable glassware and equipment should be rinsed with an appropriate solvent immediately after use.

    • Collect the initial rinsate as hazardous liquid waste.

    • The glassware can then be washed with soap and water.

Emergency Procedures: In Case of Exposure or Spill

Immediate and appropriate action is crucial in an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area.
Major Spill Evacuate the immediate area.[1] Alert your laboratory supervisor and institutional safety office immediately. Prevent entry to the area. Follow your institution's emergency response procedures.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your research goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.